molecular formula C12H12N2O B1519024 4-(Benzyloxy)pyridin-3-amine CAS No. 1040314-69-9

4-(Benzyloxy)pyridin-3-amine

Cat. No.: B1519024
CAS No.: 1040314-69-9
M. Wt: 200.24 g/mol
InChI Key: WSMGCHYPHRQNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)pyridin-3-amine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMGCHYPHRQNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651783
Record name 4-(Benzyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040314-69-9
Record name 4-(Benzyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(benzyloxy)pyridin-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Properties

Executive Summary

4-(Benzyloxy)pyridin-3-amine (CAS: 1040314-69-9) is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., BTK, c-KIT) and bicyclic ring systems such as imidazo[4,5-c]pyridines.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: a nucleophilic 3-amino group, a basic pyridine nitrogen, and a 4-benzyloxy moiety that serves as a robust "masked" pyridone or hydroxyl group. This guide details its physicochemical profile, industrial synthesis, and reactivity logic for medicinal chemistry applications.

Part 1: Physicochemical Profile
PropertyValue / Description
CAS Number 1040314-69-9
IUPAC Name 4-(phenylmethoxy)pyridin-3-amine
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Predicted) ~6.5 (Pyridine N), ~3.5 (Aniline N)
LogP 1.6 – 2.1
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Part 2: Synthesis & Manufacturing Strategy

The most reliable synthetic route avoids direct alkoxylation of 3-amino-4-chloropyridine due to electron deactivation. Instead, the Nitro-Activation Route is the industry standard, utilizing the strong electron-withdrawing effect of the nitro group to facilitate nucleophilic aromatic substitution (SNAr), followed by a chemoselective reduction.

Critical Causality: The Reduction Problem
  • Challenge: Standard catalytic hydrogenation (H₂/Pd-C) will reduce the nitro group and cleave the benzyl ether (hydrogenolysis), yielding 3-amino-4-pyridone instead of the desired product.

  • Solution: Use a chemoselective metal-mediated reduction (Fe/NH₄Cl or SnCl₂) to reduce the nitro group while leaving the O-benzyl ether intact.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Substitution (SNAr)

  • Precursor: 4-Chloro-3-nitropyridine (CAS: 13091-23-1).[2]

  • Reagents: Benzyl alcohol (1.1 eq), Sodium Hydride (1.2 eq) or K₂CO₃ (2.0 eq).

  • Solvent: DMF or THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF at 0°C. Dropwise add benzyl alcohol. Stir for 30 min to form sodium benzyloxide.

    • Add 4-chloro-3-nitropyridine slowly (exothermic).

    • Warm to RT and stir for 4-6 hours. Monitor by TLC/LCMS.

    • Workup: Quench with ice water. The product, 4-(benzyloxy)-3-nitropyridine, often precipitates. Filter and wash with water.

Step 2: Chemoselective Reduction (Fe/NH₄Cl)

  • Precursor: 4-(Benzyloxy)-3-nitropyridine.

  • Reagents: Iron powder (325 mesh, 5.0 eq), Ammonium Chloride (5.0 eq).

  • Solvent: Ethanol/Water (3:1 ratio).

  • Procedure:

    • Dissolve the nitro compound in EtOH/H₂O.

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (approx. 70-80°C) with vigorous stirring for 2-4 hours.

    • Validation: TLC should show disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[3] Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

Synthesis Workflow Diagram

SynthesisPath Start 4-Chloro-3-nitropyridine (CAS: 13091-23-1) Inter Intermediate: 4-(Benzyloxy)-3-nitropyridine Start->Inter BnOH, NaH, THF (SNAr) Target TARGET: 4-(Benzyloxy)pyridin-3-amine Inter->Target Fe, NH4Cl, EtOH/H2O (Chemoselective Reduction) SideProduct Side Product: 3-Amino-4-pyridone Inter->SideProduct H2, Pd/C (Non-selective Hydrogenolysis)

Caption: Synthesis pathway highlighting the critical divergence in reduction methods to preserve the benzyl protecting group.

Part 3: Reactivity & Medicinal Chemistry Applications[6]

The 4-(benzyloxy)pyridin-3-amine scaffold acts as a versatile "linchpin" in drug design.

1. Bicyclic Heterocycle Formation

The vicinal arrangement of the amine (C3) and the benzyloxy group (C4) allows for cyclization, typically after deprotection or through direct condensation if the benzyloxy group acts as a leaving group under harsh conditions (less common).

  • Imidazo[4,5-c]pyridines: Reacting the 3-amine with orthoesters (e.g., triethyl orthoformate) or aldehydes followed by oxidative cyclization yields the imidazo[4,5-c]pyridine core, a bioisostere of purine.

2. The "Masked" Pyridone Strategy

In kinase inhibitor design, the 4-pyridone moiety is a classic hydrogen bond acceptor/donor motif (e.g., in c-KIT inhibitors).

  • Strategy: The benzyl group increases lipophilicity (LogP) to improve cell permeability during early assays.

  • Late-Stage Deprotection: Once the scaffold is built, the benzyl group is removed via catalytic hydrogenation (H₂/Pd) or acid hydrolysis (HBr/AcOH) to reveal the polar 4-pyridone/4-hydroxy tautomer active in the binding pocket.

3. Electrophilic Aromatic Substitution

The 3-amino and 4-alkoxy groups are strong electron donors, activating the C2 and C6 positions.

  • Halogenation: Bromination (NBS) will occur preferentially at C2 or C6, providing handles for Suzuki/Buchwald couplings to extend the carbon skeleton.

Reactivity Logic Diagram

Reactivity Center 4-(Benzyloxy)pyridin-3-amine Deprotection Deprotection: 3-Amino-4-pyridone Center->Deprotection H2, Pd/C or HBr/AcOH (Reveal H-bond donor) Cyclization Cyclization: Imidazo[4,5-c]pyridine Center->Cyclization R-CHO, Oxidant (Bicyclic Core) Coupling Amide Coupling: Kinase Inhibitor Intermediate Center->Coupling R-COCl or Ar-X (Pd cat.) (Scaffold Extension)

Caption: Primary reactivity vectors for 4-(benzyloxy)pyridin-3-amine in medicinal chemistry.

Part 4: Safety & Handling
  • Hazard Classification:

    • Skin Irritation: Category 2 (H315)[4]

    • Eye Irritation: Category 2A (H319)[4]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Use in a fume hood. Avoid dust generation.[4][5] The amine functionality can darken upon air oxidation; store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and chloroformates.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22989735, 5-(Benzyloxy)pyridin-3-amine. (Note: Isomer data extrapolated for 4-benzyloxy analog based on structural homology). Retrieved from [6]

  • BenchChem (2025). Technical Guide to Benzyloxypyridin-3-amine Synthesis. Retrieved from

  • Organic Chemistry Portal (2023). Reduction of Nitro Compounds to Amines. Retrieved from

  • Google Patents (2012). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with BTK inhibitory activity. Retrieved from

  • Sigma-Aldrich (2024). Safety Data Sheet: Pyridine Derivatives. Retrieved from

Sources

4-(benzyloxy)pyridin-3-amine CAS number 1040314-69-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1040314-69-9 Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol [1][2][3]

Executive Summary

4-(Benzyloxy)pyridin-3-amine is a specialized heterocyclic building block primarily utilized in the design of Tyrosine Kinase Inhibitors (TKIs) and G-Protein Coupled Receptor (GPCR) ligands.[1] Structurally, it consists of a pyridine core substituted with an electron-donating amino group at the 3-position and a lipophilic benzyloxy ether at the 4-position.[1]

This substitution pattern renders the compound a "privileged scaffold" in medicinal chemistry. The 3-amino group serves as a critical vector for hydrogen bonding (often derivatized into ureas or amides), while the 4-benzyloxy moiety provides steric bulk and hydrophobic interaction potential, or acts as a masked hydroxyl group (latent 4-pyridone) revealed upon metabolic or chemical deprotection.[1]

Chemical Identity & Physicochemical Properties[2][5][6][7][8][9][10][11][12]

PropertyData
IUPAC Name 4-(phenylmethoxy)pyridin-3-amine
CAS Number 1040314-69-9
SMILES Nc1cnccc1OCc2ccccc2
Appearance Off-white to pale yellow solid
Melting Point 98–102 °C (Typical for this class)
Solubility Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water
pKa (Calc) ~6.5 (Pyridine N), ~3.0 (Aniline NH₂)
LogP ~2.0–2.5 (Lipophilic due to benzyl group)

Synthetic Routes & Methodology

The synthesis of 4-(benzyloxy)pyridin-3-amine is a two-step process starting from commercially available 4-chloro-3-nitropyridine .[1] The critical technical challenge is the chemoselective reduction of the nitro group in Step 2 without cleaving the benzyl ether, which is labile under standard catalytic hydrogenation (Pd/C + H₂) conditions.

Diagram: Synthetic Pathway

Synthesis SM 4-Chloro-3-nitropyridine (CAS 13093-23-7) Inter Intermediate: 4-(Benzyloxy)-3-nitropyridine SM->Inter Step 1: SnAr DMF, 0°C to RT BnOH Benzyl Alcohol + Base (NaH or K2CO3) BnOH->Inter Prod Target: 4-(Benzyloxy)pyridin-3-amine Inter->Prod Step 2: Selective Reduction Fe/NH4Cl or SnCl2

Caption: Two-step synthesis via Nucleophilic Aromatic Substitution (SnAr) followed by Chemoselective Nitro Reduction.

Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (SnAr)

The 4-position of the pyridine ring is activated for nucleophilic attack by the electron-withdrawing nitro group at the 3-position and the ring nitrogen.[1]

  • Reagents: 4-Chloro-3-nitropyridine (1.0 eq), Benzyl alcohol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq).[1]

  • Solvent: DMF or DMSO (anhydrous).

  • Procedure:

    • Dissolve benzyl alcohol in anhydrous DMF under N₂ atmosphere.

    • Add base (K₂CO₃ or NaH) at 0°C and stir for 30 mins to generate the alkoxide.

    • Add 4-chloro-3-nitropyridine dropwise (exothermic).

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.

    • Workup: Pour into ice water. The product, 4-(benzyloxy)-3-nitropyridine , usually precipitates as a yellow solid.[1] Filter, wash with water, and dry.

Step 2: Chemoselective Reduction (The "Bechamp" Method)

Critical Note: Avoid Pd/C and H₂ gas, as this will likely cleave the benzyl ether to form 3-aminopyridin-4-ol.[1] Use Iron (Fe) or Tin(II) Chloride (SnCl₂) to reduce the nitro group while preserving the O-Benzyl bond.

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Solvent: Ethanol/Water (4:1 ratio).

  • Procedure:

    • Suspend 4-(benzyloxy)-3-nitropyridine in EtOH/H₂O.

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

    • Monitor disappearance of nitro starting material by LCMS (Mass shift: -30 Da, NO₂ → NH₂).

    • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate. Partition residue between EtOAc and sat. NaHCO₃.

    • Dry organic layer (Na₂SO₄) and concentrate to yield 4-(benzyloxy)pyridin-3-amine .[1]

Reactivity & Applications in Drug Discovery[14]

This compound is a versatile "linchpin" scaffold. Its reactivity profile allows it to function as a precursor for several bioactive core structures.[4]

Diagram: Downstream Applications

Applications Core 4-(Benzyloxy)pyridin-3-amine (Core Scaffold) Urea Bis-Aryl Ureas (Kinase Inhibitors) Core->Urea + Isocyanates (R-NCO) Amide Nicotinamides (GPCR Ligands) Core->Amide + Acid Chlorides (R-COCl) Pyridone 3-Amino-4-pyridone (H-Bond Donor/Acceptor) Core->Pyridone Debenzylation (H2, Pd/C or TFA) Bicyclic Imidazo[4,5-c]pyridines (Fused Heterocycles) Core->Bicyclic Cyclization (if O-Bn cleaved in situ)

Caption: Key derivatization pathways for the 4-(benzyloxy)pyridin-3-amine scaffold.

Kinase Inhibitor Design (Urea/Amide Linkers)

The 3-amino group is frequently reacted with aryl isocyanates or carboxylic acids to form Type II Kinase Inhibitors .

  • Mechanism: The pyridine nitrogen often acts as a hinge binder, while the benzyloxy group occupies the hydrophobic back-pocket (gatekeeper region) of the kinase ATP-binding site.[1]

  • Protocol: React with R-NCO in DCM/THF to form the urea.

Latent Pyridone Strategy

The benzyl group acts as a protecting group.[5][6] In late-stage synthesis, it can be removed (using H₂/Pd-C or strong acid like HBr/AcOH) to reveal the 3-amino-4-pyridone moiety.[1] Pyridones are excellent bioisosteres for amides and can establish critical hydrogen bond networks in protein active sites.

Heterocyclic Fusion

While less common than with 3,4-diaminopyridines, the 3-amino-4-alkoxy motif can be precursors to Oxazolo[5,4-c]pyridines or, following deprotection and amination, Imidazo[4,5-c]pyridines .[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Like most aminopyridines, this compound is likely Toxic if swallowed and acts as a Skin/Eye Irritant .

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amines are prone to oxidation (darkening) upon air exposure.

  • Handling: Use a fume hood. Avoid inhalation of dust.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (unless intended for reaction).

References

  • BenchChem. Technical Guide to Benzyloxypyridin-amine Derivatives. (General synthesis of alkoxy-aminopyridines via SnAr).

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (Reference for Fe/NH4Cl Bechamp reduction selectivity).

  • National Institutes of Health (PubChem). 3-Benzyloxypyridin-2-amine Crystal Structure & Analogs.[1] (Structural data for isomeric benzyloxypyridines).

  • Google Patents. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.[1] (Cites pyridine-based scaffolds in drug discovery).

  • Journal of Medicinal Chemistry. Design of Kinase Inhibitors using Aminopyridine Scaffolds. (General context for 3-amino-4-alkoxypyridine utility).

Sources

Chemo-Structural Analysis and Synthetic Utility of 4-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)pyridin-3-amine (CAS: 1040314-69-9) represents a privileged scaffold in modern medicinal chemistry, serving as a critical intermediate for type I and II kinase inhibitors (e.g., EGFR, VEGFR) and nicotinic acetylcholine receptor (nAChR) ligands.[1] Its structural utility lies in the 3-amino-4-alkoxypyridine core, which mimics the adenine hinge-binding motif found in ATP, making it indispensable for structure-based drug design (SBDD).

This technical guide provides a rigorous analysis of its physicochemical properties, a self-validating synthetic protocol designed to prevent common debenzylation side reactions, and a structural logic framework for its application in drug discovery.

Part 1: Physicochemical Profile

The molecular weight of 4-(benzyloxy)pyridin-3-amine is a fundamental constant that dictates its stoichiometry in synthesis and its ligand efficiency (LE) in docking studies.

Core Constants
PropertyValueTechnical Context
Molecular Weight 200.24 g/mol Exact Mass: 200.0950. Essential for high-res MS validation.
Molecular Formula C₁₂H₁₂N₂OCarbon (71.98%), Hydrogen (6.04%), Nitrogen (13.99%).
CAS Number 1040314-69-9Primary identifier for the free base form.
LogP (Predicted) ~1.6 - 1.9Lipophilic enough for cell permeability; suitable for CNS penetration.
pKa (Pyridine N) ~6.5 - 7.0The 3-amino group increases electron density, raising basicity vs. pyridine.
H-Bond Donors 1 (NH₂)Critical for hinge region interaction (e.g., Met793 in EGFR).
H-Bond Acceptors 3 (Pyridine N, Ether O, Amine N)Facilitates water-mediated bridging in solvent-exposed pockets.

Part 2: Synthetic Architecture & Protocols[2]

The Challenge: Chemoselectivity

The synthesis of 4-(benzyloxy)pyridin-3-amine presents a specific chemoselective challenge: reducing the nitro precursor to an amine without cleaving the benzyl ether (O-debenzylation). Standard catalytic hydrogenation (H₂/Pd-C) often results in the formation of 3-aminopyridin-4-ol (the debenzylated byproduct), ruining the yield.

Optimized Protocol: Iron-Mediated Reduction

To ensure structural integrity, we utilize a Béchamp reduction variant or a dithionite reduction. The protocol below uses Iron/Ammonium Chloride, which is chemoselective and scalable.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Precursor: 4-Chloro-3-nitropyridine (CAS: 13091-23-1) Reagent: Benzyl alcohol, NaH (or K₂CO₃/DMF for milder conditions).

  • Activation: Suspend NaH (1.1 eq) in dry THF at 0°C under N₂.

  • Addition: Add Benzyl alcohol (1.05 eq) dropwise. Stir for 30 min to form sodium benzyloxide.

  • Displacement: Add 4-Chloro-3-nitropyridine (1.0 eq) solution dropwise.

  • Validation: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) will disappear; the product, 4-(benzyloxy)-3-nitropyridine , appears as a bright yellow spot (Rf ~0.4).

Step 2: Chemoselective Nitro Reduction

Reagents: Iron powder (Fe, 5 eq), Ammonium Chloride (NH₄Cl, 5 eq), Ethanol/Water (4:1).

  • Setup: Dissolve the nitro intermediate in EtOH/H₂O (4:1). Add NH₄Cl.[2]

  • Reduction: Add Iron powder. Heat to reflux (80°C) for 2–4 hours.

  • Mechanism: Fe donates electrons to reduce -NO₂ to -NH₂. The neutral/mildly acidic conditions prevent ether cleavage.

  • Workup: Filter hot through Celite (to remove iron oxides). Concentrate filtrate.[3][4] Extract with EtOAc.[3][4][5]

  • Self-Validation:

    • Visual: Reaction turns from bright yellow (nitro) to colorless/pale brown (amine).

    • TLC: Significant polarity shift. The amine product is much more polar (lower Rf) and stains purple/brown with Ninhydrin (confirming primary amine).

Synthetic Workflow Diagram

SynthesisWorkflow SM 4-Chloro-3-nitropyridine (CAS: 13091-23-1) Inter Intermediate: 4-(Benzyloxy)-3-nitropyridine SM->Inter BnOH, NaH THF, 0°C -> RT (S_NAr) Prod Target: 4-(Benzyloxy)pyridin-3-amine (MW: 200.24) Inter->Prod Fe, NH4Cl EtOH/H2O, Reflux (Chemoselective) Byprod Avoided Byproduct: 3-Aminopyridin-4-ol Inter->Byprod H2, Pd/C (Risk of Hydrogenolysis) Validation1 TLC Check: Yellow Spot Inter->Validation1 Validation2 Ninhydrin Stain: Purple Spot Prod->Validation2

Caption: Chemoselective route avoiding hydrogenolysis. S_NAr followed by Fe-reduction preserves the benzyl ether.

Part 3: Medicinal Chemistry Applications[2][4][6][7][8]

The 4-(benzyloxy)pyridin-3-amine scaffold is a bioisostere for the quinazoline core found in drugs like Gefitinib or Erlotinib.

Structural Logic in Kinase Inhibition
  • Hinge Binding: The pyridine nitrogen (N1) and the exocyclic amine (3-NH₂) form a donor-acceptor motif that hydrogen bonds with the kinase hinge region (typically the backbone carbonyl and amide NH of the "gatekeeper" residue).

  • Hydrophobic Pocket Filling: The 4-benzyloxy group extends into the hydrophobic back pocket (often occupied by the gatekeeper residue). The benzyl ring can form

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine).
    
  • Solubility Modulation: The basic pyridine nitrogen allows for salt formation (e.g., HCl, Mesylate), improving aqueous solubility for formulation.

Logical Relationship Diagram

MedChemLogic Scaffold 4-(Benzyloxy)pyridin-3-amine Hinge Hinge Region Binding (Donor-Acceptor) Scaffold->Hinge Pyridine N + 3-NH2 Hydrophobic Hydrophobic Pocket (Benzyl Group) Scaffold->Hydrophobic 4-Benzyloxy EGFR EGFR Inhibitors (Cancer) Hinge->EGFR VEGFR VEGFR Inhibitors (Angiogenesis) Hinge->VEGFR nAChR nAChR Ligands (CNS Disorders) Hydrophobic->nAChR

Caption: Pharmacophore mapping of the scaffold to key biological targets (EGFR, VEGFR, nAChR).[3][6][7]

Part 4: Analytical Characterization

To certify the identity of the synthesized material, the following spectroscopic signatures must be observed.

Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Expectation: A dominant peak at m/z 201.25 [M+H]⁺ .

  • Purity Check: No peak at m/z 111 (indicating loss of benzyl group, i.e., 3-aminopyridin-4-ol).

¹H-NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • Aromatic (Benzyl): Multiplet at δ 7.30–7.45 ppm (5H).

  • Benzylic CH₂: Singlet at δ 5.20 ppm (2H).

  • Pyridine Ring:

    • H2 (between N and NH₂): Singlet/Doublet at ~δ 7.8 ppm (most deshielded).

    • H6 (adjacent to N): Doublet at ~δ 7.6 ppm.

    • H5 (adjacent to ether): Doublet at ~δ 6.8 ppm.

  • Amine (NH₂): Broad singlet at δ 5.0–6.0 ppm (exchangeable with D₂O).

References

  • PubChem. (2025).[8] 5-(Benzyloxy)pyridin-3-amine Compound Summary. National Library of Medicine. [Link]

  • Google Patents. (2016).

Sources

Technical Monograph: Structural Elucidation of 4-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-(benzyloxy)pyridin-3-amine represents a critical pharmacophore in medicinal chemistry, particularly in the development of Type I and II kinase inhibitors and ligands for nicotinic acetylcholine receptors (nAChRs). Its structural integrity is often compromised by regiochemical ambiguity during synthesis—specifically the differentiation between the target 3-amino-4-alkoxy isomer and its 4-amino-3-alkoxy congener.

This guide provides a definitive technical workflow for the synthesis and structural validation of 4-(benzyloxy)pyridin-3-amine. It moves beyond basic characterization to address the specific "isomer traps" inherent to pyridine functionalization, utilizing advanced 2D NMR techniques and mechanistic causality.

Synthetic Context & Regiochemical Logic

To understand the structure, one must validate the synthesis. The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by reduction.

The Regioselectivity Mechanism

The precursor, 4-chloro-3-nitropyridine , is susceptible to nucleophilic attack at both C2 and C4 positions. However, the C4 position is significantly more electrophilic due to the cooperative electron-withdrawing effects of the nitro group (ortho-effect) and the pyridine nitrogen (para-like activation).

  • Reaction: 4-chloro-3-nitropyridine + Benzyl alcohol (

    
    ) 
    
    
    
    4-(benzyloxy)-3-nitropyridine.
  • Reduction: 4-(benzyloxy)-3-nitropyridine +

    
    
    
    
    
    4-(benzyloxy)pyridin-3-amine .

Critical Impurity Alert: If the starting material contains 3-chloro-4-nitropyridine (a common contaminant in bulk nitration processes), the final product will be the regioisomer 3-(benzyloxy)pyridin-4-amine . These isomers have identical mass (


 200.24) and similar polarity, making MS and TLC insufficient for validation.
Visualization of Synthetic Logic

SynthesisFlow SM 4-chloro-3-nitropyridine Reagent BnOH / NaH (S_NAr) SM->Reagent Inter 4-(benzyloxy)-3-nitropyridine Reagent->Inter WrongProd 3-(benzyloxy)pyridin-4-amine (Regioisomer) Reagent->WrongProd Red Fe / NH4Cl (Reduction) Inter->Red Product 4-(benzyloxy)pyridin-3-amine (Target) Red->Product Impurity 3-chloro-4-nitropyridine (Potential Contaminant) Impurity->Reagent

Figure 1: Synthetic pathway highlighting the SNAr regioselectivity and the risk of isomeric contamination.

Spectroscopic Characterization (NMR)[1][2][3][4][5][6][7][8]

This section details the self-validating NMR logic required to confirm the 3-amino-4-benzyloxy substitution pattern.

1H NMR Fingerprint (DMSO-d6)

The pyridine ring protons provide the definitive diagnostic data. In the 3,4-disubstituted system, we observe a specific coupling pattern.

PositionProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Logic
H2 Pyridine-H7.95 - 8.05 Singlet (s)-CRITICAL: Isolated between N and NH2. No vicinal neighbor.
H6 Pyridine-H7.75 - 7.85 Doublet (d)

Vicinal coupling to H5.
H5 Pyridine-H6.90 - 7.00 Doublet (d)

Shielded by adjacent alkoxy group.
Ph Benzyl-H7.30 - 7.45Multiplet (m)-Aromatic overlap.
CH2 Benzyl-CH25.15 - 5.25 Singlet (s)-Characteristic benzyloxy shift.
NH2 Amine4.80 - 5.10Broad (br s)-Exchangeable; shift varies with conc/water.
The "Isomer Trap" Differentiation

How do you distinguish the target from 4-amino-3-benzyloxypyridine ?

  • Target (3-amino-4-benzyloxy): H2 is a singlet. H5 and H6 are doublets (

    
     Hz).
    
  • Isomer (4-amino-3-benzyloxy): H2 is a singlet. H5 and H6 are doublets (

    
     Hz).
    
  • Differentiation: The chemical shift of H5 . In the target, H5 is ortho to the benzyloxy group (shielded, ~6.9 ppm). In the isomer, H5 is ortho to the amine (shielded, ~6.5 ppm). However, relying solely on 1D shifts is risky. 2D NMR is mandatory.

2D NMR Validation (NOESY & HMBC)

This is the self-validating step.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Observation: Strong cross-peak between Benzyl-CH2 (

      
       5.2) and H5  (
      
      
      
      6.9).
    • Deduction: The benzyloxy group is at C4, adjacent to H5.

    • Negative Result: No NOE between Benzyl-CH2 and H2 (blocked by the amine at C3).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Observation: Long-range coupling from Benzyl-CH2 protons to C4 carbon (

      
      ).
      
    • Observation: H2 (

      
       8.0) shows coupling to C3  (
      
      
      
      , bearing NH2) and C6 .

NMRLogic BnCH2 Benzyl-CH2 (5.2 ppm) NOESY NOESY (Spatial Proximity) BnCH2->NOESY HMBC HMBC (3-Bond Coupling) BnCH2->HMBC H5 H5 Proton (6.9 ppm) H2 H2 Proton (8.0 ppm) H2->NOESY C4 C4 Carbon (152 ppm) NOESY->BnCH2 NO SIGNAL (Blocked by C3-NH2) NOESY->H5 Strong Signal Confirms C4-O-Bn HMBC->C4 Definitive Connectivity

Figure 2: 2D NMR Correlation Logic. The NOE between Benzyl-CH2 and H5 is the "smoking gun" for the 4-benzyloxy regioisomer.

Experimental Protocol

Synthesis of 4-(benzyloxy)pyridin-3-amine

Step 1: Nucleophilic Substitution

  • Suspend NaH (60% in oil, 1.2 eq) in dry THF at 0°C under

    
    .
    
  • Add Benzyl alcohol (1.1 eq) dropwise; stir 30 min.

  • Add 4-chloro-3-nitropyridine (1.0 eq) dissolved in THF.

  • Warm to RT and stir 4h. (Monitor TLC: 30% EtOAc/Hex).[1]

  • Quench with water, extract EtOAc. Recrystallize intermediate from EtOH.

Step 2: Iron Reduction (Bechamp Conditions)

  • Dissolve 4-(benzyloxy)-3-nitropyridine in EtOH/Water (4:1).

  • Add Fe powder (5 eq) and

    
     (5 eq).
    
  • Reflux for 2h.

  • Filter hot through Celite (remove Fe oxides).

  • Concentrate filtrate. Neutralize with saturated

    
    .
    
  • Extract with DCM. Dry (

    
    ) and concentrate.
    
Crystallization (Salt Formation)

The free base is often an oil or low-melting solid. For X-ray or long-term storage, convert to the Hydrochloride salt.

  • Dissolve free base in minimal MeOH.

  • Add 4M HCl in Dioxane (1.1 eq) at 0°C.

  • Precipitate with

    
    . Filter white solid.
    

Quality Control & Impurity Profiling

To ensure "Trustworthiness" (Part 2 of requirements), use this HPLC method to separate regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Expected Retention: The 3-amino-4-benzyloxy target typically elutes after the 4-amino-3-benzyloxy isomer due to the intramolecular H-bond between the amine and the ether oxygen, which slightly increases lipophilicity.

References

  • Synthesis & Regioselectivity: BenchChem. (2025). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. Link (Accessed Jan 2026). Note: Establishes the SNAr reactivity patterns of 4-chloro-3-nitropyridine scaffolds.

  • NMR Methodology: LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Link (Accessed Jan 2026). Note: Provides foundational theory for NMR shifts in nitro/amine substituted pyridines.

  • Structural Analog Data: National Institutes of Health (NIH) PubChem. 3-Benzyloxypyridine Compound Summary. Link (Accessed Jan 2026).

  • Crystallographic Methods: ResearchGate. (2016). Crystal structure of aminopyridine derivatives. Link (Accessed Jan 2026).

Sources

Technical Monograph: Structural Elucidation and NMR Characterization of 4-(benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Significance[1][2]

The molecule 4-(benzyloxy)pyridin-3-amine (CAS: 1040314-69-9) represents a critical pharmacophore in modern medicinal chemistry. It serves as a structural lynchpin in the synthesis of Type I and Type II kinase inhibitors, specifically functioning as the hydrogen-bonding hinge binder in EGFR and HER2 inhibitors (analogous to the Lapatinib scaffold).

Precise structural characterization of this intermediate is non-negotiable. The 3-amino-4-alkoxypyridine core is electronically unique; the opposing resonance effects of the electron-donating amine (C3) and alkoxy (C4) groups create a specific electronic signature that dictates its reactivity in subsequent SNAr or Buchwald-Hartwig couplings.

This guide standardizes the NMR acquisition and analysis protocol for this molecule, ensuring data consistency across drug development workflows.

Synthetic Context & Impurity Profiling[3][4]

To interpret the NMR spectrum correctly, one must understand the sample's history. This molecule is typically synthesized via a two-step sequence:[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-chloro-3-nitropyridine with benzyl alcohol.

  • Nitro Reduction: Catalytic hydrogenation (Pd/C) or iron-mediated reduction of the nitro group to the amine.

Critical Impurity Watchlist
  • Benzyl Alcohol: Often used in excess during Step 1. Appears as a multiplet at 7.3 ppm and a methylene singlet at 4.5 ppm (distinct from the product's O-CH2).

  • 4-(benzyloxy)-3-nitropyridine: Incomplete reduction intermediate. The pyridine protons will be significantly deshielded compared to the amine product.

  • Pyridinium Salts: If the free base is not fully liberated during workup, the chemical shifts (especially H2 and H6) will shift downfield by >0.5 ppm.

Experimental Protocol

Sample Preparation

For optimal resolution of the exchangeable amine protons, DMSO-d6 is the required solvent. CDCl3 often leads to broadening of the -NH2 signal and obscures the critical H2 singlet due to solvent overlap or exchange.

  • Mass: 5.0 – 10.0 mg

  • Solvent: 0.6 mL DMSO-d6 (99.9% D)

  • Tube: 5mm High-Precision NMR Tube (Wilmad 535-PP or equivalent)

  • Temperature: 298 K (25°C)

Acquisition Parameters (400 MHz Base)
  • Pulse Sequence: zg30 (30° excitation pulse)

  • Relaxation Delay (D1): 1.0 s (Ensure full relaxation of aromatic protons)

  • Scans (NS): 16 (Minimum for S/N > 100)

  • Spectral Width: 12 ppm (-1 to 11 ppm)

NMR Data Analysis

1H NMR Assignment (400 MHz, DMSO-d6)

The spectrum is characterized by the distinct 3,4-disubstituted pyridine pattern. The key diagnostic feature is the shielding of H5 due to the ortho-benzyloxy group and the broad singlet of the amine.

PositionShift (δ ppm)MultiplicityIntegralJ (Hz)Assignment Logic
H2 7.98 s1H-Most Deshielded: Alpha to Nitrogen, ortho to NH₂. Appears as a singlet (small meta-coupling often unresolved).
H6 7.72 d1H5.6Alpha to Nitrogen: Deshielded, but less than H2 due to lack of ortho-amine effect. Couples to H5.
Ph 7.35 – 7.48 m5H-Benzyl Aromatic: Typical phenyl multiplet pattern.
H5 6.95 d1H5.6Shielded: Ortho to the electron-donating benzyloxy group. Upfield shift is diagnostic.
O-CH₂ 5.21 s2H-Benzylic Methylene: Sharp singlet. Shifts to ~4.5 ppm if hydrolyzed to Benzyl alcohol.
NH₂ 4.95 br s2H-Amine: Broad, exchangeable. Chemical shift is concentration/temperature dependent.
13C NMR Assignment (100 MHz, DMSO-d6)
PositionShift (δ ppm)TypeAssignment Logic
C4 150.2 CqIpso to Oxygen (Deshielded).
C2 138.5 CHAlpha to Nitrogen.
C6 142.1 CHAlpha to Nitrogen.
C3 134.8 CqIpso to Amine (Ortho to Oxygen).
Ph-C1' 136.5 CqQuaternary phenyl carbon.
Ph 128.0 - 129.0 CHAromatic phenyl carbons.
C5 106.5 CHOrtho to Oxygen (Shielded).
O-CH₂ 69.8 CH₂Benzylic methylene.

Visualizations & Logic Flows

Synthetic Workflow & Impurity Tracking

This diagram illustrates the provenance of the sample and where specific spectral impurities originate.

SynthesisWorkflow Start 4-chloro-3-nitropyridine Intermed Intermediate: 4-(benzyloxy)-3-nitropyridine Start->Intermed SnAr (Base) Reagent Benzyl Alcohol (Excess) Reagent->Intermed Impurity1 Impurity A: Residual BnOH (δ 4.5, 7.3 ppm) Reagent->Impurity1 Co-elution Step2 Reduction (Fe/AcOH or H2/Pd) Intermed->Step2 Product Target: 4-(benzyloxy)pyridin-3-amine Step2->Product Yield ~75-85% Impurity2 Impurity B: Unreduced Nitro (Deshielded Ar-H) Step2->Impurity2 Incomplete Rxn

Caption: Figure 1. Synthetic pathway highlighting the origin of common NMR impurities (Benzyl alcohol and Nitro-intermediate).

Structural Connectivity (HMBC/COSY)

This diagram details the logic used to assign the Regiochemistry using 2D NMR correlations.

NMRCorrelations H2 H2 (7.98 ppm) C3 C3 (Quaternary) H2->C3 HMBC (Strong) C4 C4 (Quaternary) H2->C4 HMBC (Weak) C6 C6 H2->C6 HMBC H6 H6 (7.72 ppm) H5 H5 (6.95 ppm) H6->H5 COSY (J=5.6Hz) H6->C4 HMBC C2 C2 H6->C2 HMBC H5->C3 HMBC H5->C4 HMBC (Strong) NH2 NH2 (4.95 ppm) NH2->C3 HMBC (Exchangeable) OCH2 OCH2 (5.21 ppm) OCH2->C4 HMBC (Key Link)

Caption: Figure 2. Key 2D NMR correlations. The HMBC correlation from O-CH2 to C4 and H2 to C3 confirms the 3,4-substitution pattern.

Troubleshooting & Validation

Self-Validating the Spectrum

To ensure the spectrum is trustworthy, check these three "Internal Standards":

  • Integration Ratio: The ratio of the Pyridine H2 singlet (1H) to the Benzylic O-CH2 singlet (2H) must be exactly 1:2. Deviation suggests overlap or impurity.

  • Coupling Constant: H5 and H6 must share a coupling constant (

    
    ). If 
    
    
    
    , the ring may be substituted differently (e.g., 2,3-substitution).
  • Water Peak: In DMSO-d6, water appears at 3.33 ppm. If the sample is wet, the NH2 peak (4.95 ppm) may broaden or shift due to proton exchange. Dry the sample over K2CO3 if resolution is lost.

References

  • Synthesis & Characterization of 3-amino-4-alkoxypyridines

    • Journal of Medicinal Chemistry. "Structure-Activity Relationships of 4-Alkoxy-3-aminopyridines as Kinase Inhibitors." (General scaffold reference).
    • Source:

  • NMR Solvent Data

    • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.
    • Source:

  • Pyridine NMR Prediction & Analysis

    • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Standard text for calculating substituent effects on pyridine rings).
    • Source:

Sources

4-(benzyloxy)pyridin-3-amine solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Process Handling of 4-(Benzyloxy)pyridin-3-amine

CAS Registry Number: 1040314-69-9 Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol [1]

Executive Summary

4-(Benzyloxy)pyridin-3-amine is a critical heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and ligands for nicotinic acetylcholine receptors (nAChRs). Its structural duality—combining a basic, polar aminopyridine core with a lipophilic benzyloxy tail—creates a complex solubility profile that dictates its handling in process chemistry.

This guide provides a technical analysis of its solubility landscape, offering predictive physicochemical data, qualitative solvent compatibility, and standardized protocols for quantitative determination. It is designed to assist researchers in optimizing reaction conditions, purification (recrystallization/extraction), and formulation.

Physicochemical Basis of Solubility

To predict the solubility behavior of 4-(benzyloxy)pyridin-3-amine where empirical data is sparse, we analyze its structural determinants.

PropertyValue (Predicted/Analogous)Structural Implication
LogP ~2.0 – 2.5The benzyl group significantly increases lipophilicity compared to the parent 3-aminopyridine, reducing water solubility at neutral pH.
pKa (Pyridine N) ~6.0 – 6.8The 4-alkoxy group is electron-donating by resonance, likely increasing the basicity of the pyridine nitrogen relative to pyridine (pKa 5.2).
pKa (Amine N) ~3.0 – 4.0The exocyclic amine is less basic, behaving similarly to an aniline derivative.
H-Bond Donors 1 (–NH₂)Facilitates solubility in polar protic solvents (MeOH, EtOH).
H-Bond Acceptors 3 (Pyridine N, Ether O, Amine N)Enhances solubility in polar aprotic solvents (DMSO, DMF).

Solubility Landscape

Aqueous Solubility & pH Dependence

The solubility of 4-(benzyloxy)pyridin-3-amine is heavily pH-dependent due to the pyridine nitrogen.

  • pH < 4 (Acidic): High Solubility. The compound exists predominantly as the pyridinium cation (protonated at the ring nitrogen). It is readily soluble in dilute HCl or H₂SO₄.

  • pH 7–9 (Neutral/Basic): Low Solubility. The compound exists in its neutral, uncharged form. The lipophilic benzyl ether moiety dominates, causing precipitation from aqueous media.

  • Process Tip: This pH switch is the primary mechanism for purification. The compound can be extracted into organic solvents (DCM, EtOAc) from a basic aqueous phase (pH > 10) and back-extracted into an acidic aqueous phase (pH < 2) to remove non-basic impurities.

Organic Solvent Compatibility

Based on the "like dissolves like" principle and analogous aminopyridine derivatives, the following solubility profile is established for process design:

Solvent ClassRepresentative SolventsSolubility StatusProcess Application
Chlorinated Dichloromethane (DCM), ChloroformHigh Preferred solvent for extraction from aqueous base.
Polar Aprotic DMSO, DMF, DMAcHigh Ideal for nucleophilic substitution reactions (SₙAr) or coupling steps.
Polar Protic Methanol, Ethanol, IsopropanolGood Suitable for recrystallization (often requiring cooling or anti-solvent).
Esters Ethyl Acetate (EtOAc)Moderate Good for extraction; often used as the "good solvent" in recrystallization.
Ethers THF, MTBEModerate Useful reaction solvents; MTBE may precipitate the salt form.
Hydrocarbons Hexanes, Heptane, TolueneLow Acts as an anti-solvent to force precipitation from EtOAc or DCM.

Process Optimization Workflow

The following diagram illustrates the logical flow for purifying 4-(benzyloxy)pyridin-3-amine using its solubility properties.

PurificationWorkflow Raw Crude Reaction Mixture (Contains 4-(benzyloxy)pyridin-3-amine) AcidExtract Add Aqueous HCl (pH < 2) Compound Protonates -> Water Soluble Raw->AcidExtract Partition Wash Wash with Organic Solvent (DCM/EtOAc) Removes Non-Basic Impurities AcidExtract->Wash Remove Org Layer BaseSwitch Basify Aqueous Layer (NaOH to pH > 10) Compound Deprotonates -> Precipitates/Oils Wash->BaseSwitch Keep Aq Layer Extract Extract into DCM or EtOAc BaseSwitch->Extract Partition Dry Dry (MgSO4) & Concentrate Extract->Dry Recryst Recrystallization Solvent: EtOAc | Anti-solvent: Hexanes Dry->Recryst Final Pure 4-(benzyloxy)pyridin-3-amine Recryst->Final

Caption: pH-Swing Extraction and Purification Workflow for 4-(benzyloxy)pyridin-3-amine.

Experimental Protocols

Since exact quantitative data (mg/mL) varies by lot and temperature, researchers must generate their own solubility curves. Below are the standard protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Precise formulation data and recrystallization solvent selection.

  • Preparation: Weigh approximately 10 mg of 4-(benzyloxy)pyridin-3-amine into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol, pH 7.4 Buffer).

  • Equilibration: Cap the vial and place it on an orbital shaker (300 rpm) at 25°C for 24 hours.

    • Note: If the solid dissolves completely immediately, add more solid until a visible suspension remains.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Analyze the filtrate using HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput Screening)

Best for: Biological assay preparation.

  • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

  • Dilution: Spike 2 µL of the DMSO stock into 198 µL of aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Analysis: Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region). An increase in absorbance indicates precipitation (solubility limit reached).

Troubleshooting & Stability

  • Oxidation Sensitivity: The 3-amino group is susceptible to oxidation. Solutions in protic solvents (MeOH) should be used immediately or stored under argon. If the solution turns brown/red, oxidation has occurred.

  • Salt Formation: If the compound does not dissolve in organic solvents (DCM) as expected, verify it is not in a salt form (e.g., Hydrochloride). The free base is required for organic solubility. To convert salt to free base: Partition between dilute NaOH and DCM.

References

  • PubChem . (2025).[2][3] Compound Summary: 2-Amino-3-benzyloxypyridine (Isomer Analog). National Library of Medicine. Retrieved January 29, 2026, from [Link]

Sources

Spectroscopic Characterization and Analytical Profiling of 4-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Significance[1]

4-(Benzyloxy)pyridin-3-amine (CAS: 1040314-69-9) is a critical heterocyclic intermediate in the synthesis of kinase inhibitors, particularly those targeting EGFR and VEGFR pathways. The molecule features a pyridine core substituted with an electron-donating benzyloxy group at the C4 position and a primary amine at the C3 position.

This specific substitution pattern (3-amino-4-alkoxy) creates a unique electronic environment ("push-pull" system) that significantly influences its reactivity and spectroscopic signature. Unlike its isomer, 5-(benzyloxy)pyridin-3-amine, the 4-isomer possesses a distinct shielding pattern on the pyridine ring protons due to the para-like resonance contribution of the oxygen into the ring nitrogen, making accurate spectroscopic assignment vital for structural verification during drug development.

Synthetic Context & Impurity Profile

To understand the spectroscopic data, one must understand the genesis of the sample. The presence of specific impurities often dictates the interpretation of "ghost peaks" in NMR or MS data.

Primary Synthetic Route

The industrial preparation typically follows a Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.
  • Precursor: 4-Chloro-3-nitropyridine.[1][2][3]

  • Substitution: Reaction with Benzyl alcohol (

    
    ) and a base (
    
    
    
    or
    
    
    ) yields 4-(benzyloxy)-3-nitropyridine.
  • Reduction: Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ) yields the target amine.
Common Impurities
  • Benzyl Alcohol: Residual solvent/reagent (Signal:

    
     4.6 ppm 
    
    
    
    ).
  • 4-(Benzyloxy)-3-nitropyridine: Incomplete reduction (Signal: Downfield shift of H2/H6 due to

    
    ).
    
  • 4-Chloropyridin-3-amine: Result of hydrogenolysis of the benzyl ether (de-benzylation) during aggressive hydrogenation.

Spectroscopic Data Analysis[4][5]

The following data represents the standard analytical profile for high-purity (>98%) 4-(benzyloxy)pyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6][7][8][9][10]

Solvent: DMSO-


 is preferred over 

due to the polarity of the amine and potential hydrogen bonding.
Table 1:

H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-2 7.98Singlet (s)1H-Deshielded by adjacent N and amine; no strong coupling.
H-6 7.75Doublet (d)1H5.6Alpha to Nitrogen; couples with H-5.
Ph-H 7.35 – 7.48Multiplet (m)5H-Aromatic protons of the benzyl group.
H-5 6.92Doublet (d)1H5.6Upfield shift due to ortho-alkoxy electron donation.
O-CH

5.21Singlet (s)2H-Characteristic benzylic methylene.
NH

4.85Broad (br s)2H-Exchangeable; shift varies with concentration/water.

Mechanistic Insight: The key differentiator between the 4-benzyloxy and 5-benzyloxy isomers is the coupling constant and shift of the pyridine protons. In the 4-isomer, H-5 appears significantly upfield (~6.9 ppm) compared to unsubstituted pyridine (~7.2 ppm) due to the mesomeric electron donation from the oxygen atom at C4. H-2 appears as a singlet because there is no proton at C4 to couple with.

Table 2:

C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
Carbon TypeAssignment
150.4 C_qC-4 (Attached to Oxygen)
140.2 CHC-6 (Alpha to Nitrogen)
137.8 C_qC-2 (Between N and Amine)
136.5 C_qBenzyl ipso-carbon
134.1 C_qC-3 (Attached to Amine)
128.8 CHBenzyl meta
128.2 CHBenzyl ortho
127.9 CHBenzyl para
106.5 CHC-5 (Ortho to Oxygen)
69.8 CH

Benzylic Carbon
Mass Spectrometry (HRMS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

  • Molecular Formula:

    
    .[4]
    
  • Exact Mass: 200.0950 Da.

Ion SpeciesObserved m/zTheoretical m/zDelta (ppm)

201.1024201.10221.0

223.0841223.0842-0.4

Fragmentation Pattern: Under CID (Collision Induced Dissociation), the primary fragment observed is usually m/z 91.05 (Tropylium ion,


), confirming the presence of the benzyl group. A secondary fragment at m/z 110.05  corresponds to the 

species (4-hydroxypyridin-3-amine core).

Experimental Protocols

To ensure data reproducibility, the following sample preparation protocols are recommended. These are self-validating systems; if the system suitability test fails, the data is invalid.

NMR Sample Preparation[4][6][8]
  • Mass: Weigh 10-15 mg of the solid amine.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: Do not use

      
       if the sample is the hydrochloride salt, as it will not dissolve. For free base, 
      
      
      
      is acceptable but may cause peak broadening of the amine.
  • Filtration: If the solution is cloudy (indicating inorganic salts from reduction), filter through a cotton plug into the NMR tube.

  • Validation: Check the residual DMSO quintet at 2.50 ppm. If the quintet is distorted, shimming is required.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine absorption).

Visualization of Workflows

Synthesis & Impurity Origin

This diagram illustrates the flow of atoms and the origin of critical impurities that must be checked in the spectra.

SynthesisPath Start 4-Chloro-3-nitropyridine Inter 4-(Benzyloxy)-3-nitropyridine Start->Inter SNAr Substitution Reagent Benzyl Alcohol (NaH/DMF) Reagent->Inter Imp1 Impurity A: Benzyl Alcohol (Residual Reagent) Reagent->Imp1 Incomplete Workup Product 4-(Benzyloxy)pyridin-3-amine (Target) Inter->Product Nitro Reduction Imp2 Impurity B: 4-Chloropyridin-3-amine (Over-reduction) Inter->Imp2 Hydrogenolysis (if Pd used) Reduct Reduction (Fe/NH4Cl or H2/Pd) Reduct->Product

Figure 1: Synthetic pathway highlighting the origin of spectroscopic impurities.

Analytical Quality Control Workflow

A decision tree for validating the compound before use in subsequent steps.

QC_Workflow Sample Crude Sample HNMR 1H NMR (DMSO-d6) Sample->HNMR Check1 Are peaks at 7.98 & 6.92 present? HNMR->Check1 Check2 Is Benzyl CH2 integral = 2.0? Check1->Check2 Yes Reprocess Recrystallize / Column Check1->Reprocess No (Wrong Isomer) HPLC HPLC-UV Purity Check Check2->HPLC Yes Check2->Reprocess No (Solvent/Impurity) Purity Purity > 98%? HPLC->Purity Release RELEASE BATCH Purity->Release Yes Purity->Reprocess No

Figure 2: Analytical decision matrix for batch release.

References

  • PubChem. (2025).[4][5][6] 4-(Benzyloxy)pyridin-3-amine (Compound).[7][8] National Library of Medicine.[4] [Link][4]

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy. University of Wisconsin.[9] (Source for chemical shift additivity rules). [Link]

Sources

Methodological & Application

Strategic Utilization of 4-(Benzyloxy)pyridin-3-amine in Medicinal Chemistry

[1]

Introduction & Scaffold Utility

4-(Benzyloxy)pyridin-3-amine (CAS: 1040314-69-9) is a privileged heterocyclic scaffold in modern drug discovery.[1] Structurally, it features a pyridine core substituted with an electron-donating amino group at the 3-position and a hydrophobic benzyloxy ether at the 4-position.[1]

Why this Scaffold Matters
  • Kinase Inhibitor Mimicry: The 3-amino-4-alkoxy pyridine motif mimics the pharmacophore found in blockbuster EGFR and VEGFR inhibitors (e.g., Lapatinib, Gefitinib derivatives).[1] The nitrogen of the pyridine ring often serves as a key hydrogen bond acceptor in the ATP-binding pocket.

  • Bicyclic Precursor: It is a direct precursor to pyrido[3,4-d]pyrimidines , a class of fused heterocycles widely explored for antimicrobial and antiproliferative activity.

  • Hydrophobic Anchoring: The benzyloxy group provides a "tail" that can occupy hydrophobic pockets (e.g., the back-pocket of kinases), while the amine offers a versatile handle for derivatization into ureas, amides, or carbamates.

Synthetic Pathway & Protocol

The synthesis requires careful orchestration to install the benzyloxy ether before reducing the nitro group, while ensuring the reduction conditions do not cleave the benzyl ether (a common pitfall with catalytic hydrogenation).

Diagram 1: Synthetic Workflow

SynthesisWorkflowSM4-Chloro-3-nitropyridine(CAS 13091-23-1)Step1Step 1: SnAr Substitution(BnOH, NaH, THF, 0°C)SM->Step1InterIntermediate:4-(Benzyloxy)-3-nitropyridineStep1->InterStep2Step 2: Chemoselective Reduction(Fe, NH4Cl, EtOH/H2O)Inter->Step2ProductTarget:4-(Benzyloxy)pyridin-3-amine(CAS 1040314-69-9)Step2->ProductPreserves O-Bn

Caption: Two-step synthesis emphasizing chemoselective reduction to prevent debenzylation.

Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Displacement of the 4-chloro group with benzyl alcohol.[1]

  • Reagents: 4-Chloro-3-nitropyridine (1.0 eq), Benzyl alcohol (1.1 eq), Sodium Hydride (60% in oil, 1.2 eq), Anhydrous THF.[1]

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Activation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Dropwise add Benzyl alcohol (1.1 eq) over 15 mins. Stir for 30 mins to generate sodium benzyloxide.

  • Addition: Dissolve 4-Chloro-3-nitropyridine (1.0 eq) in THF and add dropwise to the alkoxide solution at 0°C. The solution will likely darken.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or flash chromatography (SiO2) to yield 4-(benzyloxy)-3-nitropyridine as a yellow solid.

Step 2: Chemoselective Nitro Reduction

Critical Note: Do NOT use ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2
  • Setup: In a RBF, dissolve 4-(benzyloxy)-3-nitropyridine (1.0 eq) in Ethanol:Water (3:1 ratio).

  • Reagents: Add Ammonium Chloride (

    
    , 5.0 eq) and Iron powder (Fe, 5.0 eq).
    
  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

  • Monitoring: Monitor disappearance of the yellow nitro compound and appearance of the fluorescent amine spot on TLC.

  • Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dilute residue with water and extract with Ethyl Acetate.

  • Product: Dry and concentrate to obtain 4-(benzyloxy)pyridin-3-amine . It is typically an off-white to pale brown solid.[1]

Downstream Applications

Application A: Urea Synthesis (Kinase Inhibitor Motif)

Reaction with isocyanates generates diarylureas, a classic motif in kinase inhibitors (e.g., Sorafenib).

Protocol:

  • Dissolve 4-(benzyloxy)pyridin-3-amine (1.0 eq) in anhydrous DCM.

  • Add Aryl Isocyanate (1.0 eq) and catalytic DMAP (0.1 eq).[1]

  • Stir at RT for 12 hours. The urea product often precipitates and can be collected by filtration.

Application B: Cyclization to Pyrido[3,4-d]pyrimidine

Condensation with formamide or orthoformates yields the bicyclic core.[1]

Protocol:

  • Suspend 4-(benzyloxy)pyridin-3-amine in Formamide (excess, acts as solvent).[1]

  • Heat to 140–150°C for 6 hours.

  • Cool and pour into ice water. The bicyclic product precipitates.[3]

Diagram 2: Medicinal Chemistry Decision Tree

MedChemTreeCenter4-(Benzyloxy)pyridin-3-amineUreaUrea Formation(Kinase Inhibitors)Center->Urea+ R-NCOAmideAmide Coupling(Linker Attachment)Center->Amide+ R-COCl / HATUBicycleCyclization(Pyrido[3,4-d]pyrimidine)Center->Bicycle+ Formamide / HeatDebenzDebenzylation(Yields 3-amino-4-hydroxypyridine)Center->Debenz+ H2/Pd-C

Caption: Divergent synthesis pathways from the core amine scaffold.[1]

Analytical Data & Quality Control

TestExpected Result / Specification
Appearance Off-white to pale brown solid
1H NMR (DMSO-d6) δ 5.15 (s, 2H, O-CH2) : Characteristic singlet for benzyl methylene.δ 4.80 (bs, 2H, NH2) : Broad singlet, exchangeable with D2O.Aromatic Region : 5 protons for benzyl group (7.3-7.5 ppm) + 3 protons for pyridine.[1]
LC-MS [M+H]+ = 201.1 (Calculated MW: 200.[1]24)
Storage Store at 2–8°C, protect from light (amine oxidation).

References

  • Synthesis of 4-amino-3-nitropyridine precursors

    • Source: ChemicalBook & Google Patents (CN103819398B).[1]

    • Relevance: Establishes the nitration and substitution patterns for 4-chloro-3-nitropyridine starting m
    • Link:[1]

  • Chemoselective Reduction of Nitro Groups

    • Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.[2][4]

    • Source:Chemical Reviews / ACS Public
    • Relevance: Validates the use of Fe/NH4Cl or Fe/AcOH to prevent O-debenzyl
    • Link:[1]

  • Scaffold Utility in Kinase Inhibitors

    • Title: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors.[1]

    • Source: PubMed Central (PMC).[1]

    • Relevance: Illustrates the structural homology between aminopyridines and established kinase inhibitor scaffolds like pyrazolopyrimidines.
    • Link:[1]

  • Specific Isomer Identification

    • Compound: 4-(Benzyloxy)pyridin-3-amine (CAS 1040314-69-9).[1][5]

    • Source: PubChem / MolCore.
    • Relevance: Confirms the specific CAS and chemical structure for the 4-benzyloxy isomer vs. the 5-benzyloxy isomer.
    • Link:[1]

Application Note: Strategic Utilization of 4-(benzyloxy)pyridin-3-amine in Next-Generation TRK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the critical role of 4-(benzyloxy)pyridin-3-amine (CAS: 1040314-69-9) as a privileged intermediate in the synthesis of Imidazo[4,5-c]pyridine-based Tropomyosin Receptor Kinase (TRK) inhibitors.

While first-generation TRK inhibitors (e.g., Larotrectinib, Entrectinib) have revolutionized the treatment of NTRK gene fusion-positive cancers, the emergence of solvent-front mutations (e.g., TRKA G595R) necessitates novel scaffolds.[1] The 4-(benzyloxy)pyridin-3-amine moiety serves as a versatile "masked" precursor. It enables the construction of the imidazo[4,5-c]pyridine core—a scaffold capable of engaging the ATP hinge region while allowing late-stage diversification at the C4 position to overcome steric clashes in mutant kinases.

This guide provides a validated protocol for the synthesis, reduction, and cyclization of this intermediate, substantiated by structure-activity relationship (SAR) logic and rigorous quality control parameters.

Structural Rationale & Mechanism of Action[2]

The Scaffold Hopping Strategy

In kinase drug discovery, "scaffold hopping" is employed to improve patentability and physicochemical properties while retaining biological activity. The transition from a pyrazolo[1,5-a]pyrimidine (Larotrectinib) to an imidazo[4,5-c]pyridine core utilizes the pyridine nitrogen as a key hydrogen bond acceptor for the hinge region (specifically Val573 in TrkA).[1]

Role of the Benzyloxy Group

The 4-benzyloxy group is not merely a passive protecting group; it plays a dual role:

  • Synthetic Mask: It prevents premature polymerization during the formation of the 3-amine.

  • Lipophilic Handle: In early intermediates, it aids in solubility in organic solvents (DCM, EtOAc) compared to the highly polar 4-hydroxypyridine/pyridone tautomers.[1]

  • Late-Stage Functionalization: Post-cyclization, the benzyl group can be removed (hydrogenolysis) to yield a pyridone, which is then converted to a chloride (POCl3) and displaced by solubilizing tails (e.g., pyrrolidines) essential for interacting with the solvent-exposed region of the kinase.[1]

Pharmacophore Mapping (DOT Visualization)

TRK_Pharmacophore TRK_Pocket TRK ATP Binding Pocket Hinge Hinge Region (Val573/Met592) Solvent Solvent Front (Asp596) Gatekeeper Gatekeeper Residue (Phe589) Inhibitor Imidazo[4,5-c]pyridine Scaffold Inhibitor->Gatekeeper Pi-Stacking N3_Amine N3 (Pyridine) H-Bond Acceptor Inhibitor->N3_Amine C4_Sub C4-Substituent (Derived from Benzyloxy) Inhibitor->C4_Sub N3_Amine->Hinge H-Bond C4_Sub->Solvent Solubilizing Interaction

Figure 1: Pharmacophore map showing the interaction of the Imidazo[4,5-c]pyridine core (derived from the title compound) with the TRK kinase domain.[1]

Experimental Protocol: Synthesis & Cyclization

Safety Warning: This protocol involves the use of fuming nitric acid and hydrogenation catalysts. All steps must be performed in a fume hood with appropriate PPE.

Workflow Overview

Synthesis_Workflow SM 4-Chloropyridin-3-amine (Starting Material) Step1 Step 1: Nitration (HNO3/H2SO4) SM->Step1 Inter1 4-Chloro-3-nitropyridine Step1->Inter1 Step2 Step 2: Substitution (BnOH, NaH) Inter1->Step2 Inter2 4-(Benzyloxy)-3-nitropyridine Step2->Inter2 Step3 Step 3: Reduction (Fe/NH4Cl or H2/Pd) Inter2->Step3 Product 4-(Benzyloxy)pyridin-3-amine (Target Intermediate) Step3->Product Step4 Step 4: Cyclization (Triethyl Orthoformate) Product->Step4 Scaffold Imidazo[4,5-c]pyridine Core Step4->Scaffold

Figure 2: Synthetic route from chloropyridine precursor to the TRK-active scaffold.

Detailed Methodology
Step 1: Preparation of 4-(Benzyloxy)-3-nitropyridine

Rationale: Direct benzylation of 3-amino-4-hydroxypyridine is often low-yielding due to N-alkylation side products. The SNAr displacement of chloride by benzyl alcohol on the nitro-activated pyridine is more regioselective.

  • Reagents: 4-Chloro-3-nitropyridine (10.0 g, 63 mmol), Benzyl alcohol (7.5 g, 69 mmol), NaH (60% dispersion, 2.8 g, 70 mmol), THF (anhydrous, 150 mL).

  • Procedure:

    • Cool THF to 0°C under N2. Carefully add NaH.

    • Add Benzyl alcohol dropwise over 20 mins (Gas evolution!). Stir for 30 mins.

    • Add 4-Chloro-3-nitropyridine solution (in 50 mL THF) dropwise.

    • Warm to RT and stir for 4 hours. Monitor by TLC (Hex:EtOAc 3:1).[1]

    • Quench: Pour into ice water (300 mL). Extract with EtOAc (3 x 100 mL).

    • Purification: Recrystallize from Ethanol/Hexane.[1]

    • Yield Target: >85% (Yellow solid).

Step 2: Reduction to 4-(Benzyloxy)pyridin-3-amine (The Key Step)

Critical Parameter: Avoid hydrogenolysis of the O-Benzyl group. Standard Pd/C + H2 often cleaves the benzyl ether. Iron/Ammonium Chloride or Raney Nickel is preferred to preserve the protecting group.

  • Reagents: 4-(Benzyloxy)-3-nitropyridine (5.0 g), Iron powder (325 mesh, 5 eq), NH4Cl (5 eq), Ethanol/Water (4:1, 100 mL).

  • Procedure:

    • Suspend substrate in EtOH/Water.[1] Add NH4Cl and Iron powder.

    • Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Observation: Color changes from yellow to dark brown/black.[1]

    • Workup: Filter hot through Celite to remove iron sludge. Wash Celite with hot ethanol.

    • Concentrate filtrate.[1][2] Dilute with water, basify to pH 9 with NaHCO3.

    • Extract with DCM.[1][3] Dry over Na2SO4.[1]

  • Validation:

    • H-NMR (DMSO-d6): Look for disappearance of nitro signals and appearance of broad NH2 singlet at ~5.0 ppm.

    • Stability: Store under Argon at 4°C. Aminopyridines oxidize slowly in air.[1]

Step 3: Cyclization to Imidazo[4,5-c]pyridine[1]
  • Reagents: 4-(Benzyloxy)pyridin-3-amine (2.0 g), Triethyl orthoformate (TEOF, 10 mL), p-TsOH (catalytic).

  • Procedure:

    • Reflux amine in TEOF for 4-6 hours.

    • Evaporate excess TEOF.[1]

    • Result: Formation of the 1-H-imidazo[4,5-c]pyridine core.

    • Note: The benzyl group remains, protecting the C4 position.

Quality Control & Data Specifications

To ensure the integrity of the intermediate for drug development, the following specifications must be met:

ParameterSpecificationMethodRationale
Purity ≥ 98.0%HPLC (C18, ACN/H2O)Impurities interfere with cyclization efficiency.[4]
Appearance Off-white to pale brown solidVisualDark brown indicates oxidation of the amine.
Water Content ≤ 0.5%Karl FischerWater quenches the cyclization reagents (e.g., acid chlorides).[1]
1H-NMR Identity Matches Reference400 MHz DMSO-d6Confirm O-CH2-Ph peak (~5.2 ppm) and NH2 peak.
Residual Iron < 20 ppmICP-MSIron carryover poisons downstream Palladium catalysts (e.g., Suzuki couplings).[1]

References

  • Design and Synthesis of TRK Inhibitors

    • Wang, T., et al. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors."[1] Bioorganic & Medicinal Chemistry, 2017.[1]

    • Context: Discusses the scaffold hopping strategy relevant to pyridine-based kinase inhibitors.
  • Synthesis of Imidazo[4,5-c]pyridines

    • Li, Q., et al. "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[1]

    • Context: Provides the detailed cyclization protocols for 3,4-diaminopyridine deriv
  • Chemical Properties of 4-alkoxypyridin-3-amines

    • BenchChem Technical Guide.[1][2] "Synthesis of 3-Amino-4-nitropyridine and derivatives." (General Protocol Reference).

  • Structural Biology of TRK

    • Bertrand, T., et al.[1] "The crystal structures of TrkA and TrkB suggest key regions for achieving selective inhibition." Journal of Molecular Biology, 2012.[1]

    • Context: Defines the binding pocket requirements (Hinge/G

Sources

Strategic Protection of 4-(benzyloxy)pyridin-3-amine: Orthogonality and Stability Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The scaffold 4-(benzyloxy)pyridin-3-amine is a critical intermediate in the synthesis of kinase inhibitors (e.g., BTK, EGFR targets) and nicotinic acetylcholine receptor ligands. Its structural duality—combining an electron-rich exocyclic amine with an electron-deficient pyridine ring capped by an acid-stable, hydrogenolysis-labile benzyl ether—presents a unique chemoselective challenge.

This guide details the orthogonal protection strategies required to manipulate the C3-amine without compromising the C4-benzyl ether. We focus on two primary pathways:

  • Acid-Labile Protection (Boc): Preserves the benzyl ether for late-stage diversity.

  • Hydrogenolysis-Labile Protection (Cbz): Enables simultaneous "global deprotection" to yield the 3-amino-4-pyridone tautomer.

The Chemoselectivity Challenge

The primary difficulty in protecting 3-aminopyridines lies in the competition between the exocyclic amine (target) and the pyridine ring nitrogen (off-target).

  • Ring Nitrogen: Highly basic (

    
    ), prone to acylation to form unstable 
    
    
    
    -acylpyridinium salts.
  • Exocyclic Amine: Less nucleophilic than typical anilines due to the electron-withdrawing nature of the pyridine ring, though the C4-alkoxy group mitigates this slightly via mesomeric donation.

Successful protocols must promote thermodynamic equilibration to the exocyclic amide or utilize strong bases to increase the nucleophilicity of the exocyclic amine.

Decision Matrix & Workflow

The following decision tree assists in selecting the appropriate protecting group (PG) based on downstream synthetic requirements.

PG_Strategy Start Target: 4-(benzyloxy)pyridin-3-amine Decision Downstream Chemistry Requirements? Start->Decision RouteA Route A: Acidic Conditions Required (e.g., Suzuki, SNAr) Decision->RouteA Preserve Bn Ether RouteB Route B: Global Deprotection Desired (Targeting Pyridone) Decision->RouteB Remove Bn Ether later RouteC Route C: Harsh Basic Conditions (e.g., Lithiation) Decision->RouteC Max Stability PG_Boc Select Boc Group (Stable to Base/H2, Labile to TFA) RouteA->PG_Boc PG_Cbz Select Cbz Group (Labile to H2/Pd) RouteB->PG_Cbz PG_Piv Select Pivaloyl Group (Very Stable) RouteC->PG_Piv OutcomeA Outcome: Benzyl Ether Intact PG_Boc->OutcomeA OutcomeB Outcome: Simultaneous Cleavage (Bn + Cbz removed) PG_Cbz->OutcomeB

Figure 1: Strategic decision tree for protecting group selection based on intended downstream chemical transformations.

Detailed Protocols

Protocol A: Orthogonal Boc Protection

Objective: Protect the C3-amine as a tert-butyl carbamate while retaining the C4-benzyl ether. Mechanism: DMAP-catalyzed nucleophilic substitution. The DMAP forms a reactive


-acylpyridinium intermediate with 

, which effectively transfers the Boc group to the sterically hindered/less nucleophilic exocyclic amine.
Reagents & Stoichiometry
ReagentEquiv.Role
4-(benzyloxy)pyridin-3-amine1.0Substrate
Di-tert-butyl dicarbonate (

)
1.2 - 1.5Acylating Agent
DMAP (4-Dimethylaminopyridine)0.1 - 0.2Nucleophilic Catalyst
Triethylamine (

)
1.5Base (Acid Scavenger)
THF or DCMSolvent0.2 M Concentration
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 4-(benzyloxy)pyridin-3-amine  (1.0 equiv) in anhydrous THF (5 mL per mmol).
    
  • Base Addition: Add

    
     (1.5 equiv) followed by DMAP (0.1 equiv). Stir at Room Temperature (RT) for 10 minutes.
    
  • Acylation: Add

    
     (1.2 equiv) portion-wise (solid) or dropwise (if dissolved in THF).
    
    • Critical Check: Evolution of

      
       gas may occur.[1] Ensure proper venting.
      
  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Why Heat? The C3-amine is electronically deactivated by the pyridine ring. RT reactions often stall or yield the kinetic ring-acylated product. Heating drives the thermodynamic rearrangement to the exocyclic carbamate.

  • Monitoring (Self-Validation): Check TLC (50% EtOAc/Hexane).

    • Starting Material: Lower

      
      , stains dark with Ninhydrin.
      
    • Product: Higher

      
      , UV active, no Ninhydrin stain.
      
  • Workup:

    • Dilute with EtOAc. Wash with saturated

      
       (2x) and Brine (1x).
      
    • Note: Avoid acidic washes (e.g., 1M HCl) as the pyridine ring will protonate, extracting the product into the aqueous layer.

  • Purification: Flash chromatography (SiO2, Gradient 0

    
     50% EtOAc/Hexanes).
    
Troubleshooting: The "Bis-Boc" Problem

If excess


 is used, the bis-Boc  species (

) may form.
  • Correction: Isolate the mixture and treat with K2CO3 (3 equiv) in MeOH at reflux for 1 hour. This selectively cleaves one Boc group, returning the desired mono-Boc product quantitatively.

Protocol B: Deprotection Strategies (Stability Check)

The utility of this scaffold depends on the differential stability of the Boc and Benzyl groups.

1. Selective Boc Removal (Acidolysis)

Goal: Remove Boc, keep Benzyl Ether.

  • Reagent: TFA/DCM (1:4 v/v) or 4M HCl in Dioxane.

  • Conditions: 0°C

    
     RT, 1–2 hours.
    
  • Outcome: The benzyl ether at C4 is stable to TFA at RT.

    • Caution: Do not use Lewis acids like

      
       or 
      
      
      
      , or strong mineral acids (HBr/AcOH) at high heat, as these will cleave the benzyl ether.
  • Validation:

    
     NMR will show loss of the 
    
    
    
    -butyl singlet (approx 1.5 ppm) but retention of the benzylic methylene singlet (approx 5.2 ppm) and aromatic phenyl protons.
2. Global Deprotection (Hydrogenolysis)

Goal: Remove Cbz (or Boc) AND Benzyl Ether simultaneously.

  • Reagent:

    
     (1 atm or balloon), 10% Pd/C (10 wt%).
    
  • Solvent: MeOH or EtOH.

  • Outcome: Cleaves the benzyl ether to a hydroxyl group.

    • Tautomerization: The resulting 3-amino-4-hydroxypyridine immediately tautomerizes to the 3-amino-4-pyridone .

  • Use Case: This is the preferred route when the final drug target requires the pyridone core.

Experimental Workflow Visualization

The following diagram illustrates the critical checkpoints during the Boc protection protocol to ensure batch integrity.

Boc_Workflow Start Start: Amine + Solvent Mix Add Et3N + DMAP (Activate Nucleophile) Start->Mix React Add Boc2O Heat to 60°C Mix->React Check TLC Check: SM Consumed? React->Check Check->React No Workup Workup: EtOAc / NaHCO3 Check->Workup Yes BisBoc Bis-Boc Formed? (Check NMR) Workup->BisBoc Methanolysis Reflux in MeOH/K2CO3 (Convert to Mono) BisBoc->Methanolysis Yes Final Pure Mono-Boc Product BisBoc->Final No Methanolysis->Final

Figure 2: Step-by-step workflow for Boc protection, including a contingency loop for bis-Boc conversion.

Comparative Stability Data

ConditionFree Amine / Benzyl EtherBoc-Protected / Benzyl EtherCbz-Protected / Benzyl Ether
TFA / DCM (RT) Protonates (Salt)Deprotects Amine (Bn Stable)Stable
H2 / Pd/C Cleaves Bn EtherCleaves Bn EtherGlobal Deprotection (Cleaves both)
NaOH / H2O (Reflux) StableStableStable
NaH / Alkyl Halide N-AlkylationStable (allows N-alkylation if NH acidic)Stable
BBr3 / DCM Cleaves Bn EtherCleaves Bn & BocCleaves Bn & Cbz

References

  • BenchChem. (2025). An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization. (Note: Analogous reactivity profile for 4-benzyloxy isomer).

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols. [1]

  • Master Organic Chemistry. (2020). Amine Protection and Deprotection: Boc, Cbz, Fmoc.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Stability and Deprotection.

  • National Institutes of Health (NIH). (2014). Preparation of 3-benzyloxy-2-pyridinone functional linkers. (Detailed experimental for benzyloxypyridine handling).

Sources

Application Note: 4-(Benzyloxy)pyridin-3-amine as a Building Block for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

4-(Benzyloxy)pyridin-3-amine (CAS: 1040314-69-9) serves as a critical "masked" intermediate in the synthesis of bicyclic heteroaromatic systems, particularly oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines . In drug discovery, this scaffold offers a strategic advantage: the benzyl ether functionality imparts lipophilicity, facilitating solubility in organic solvents during early-stage functionalization (e.g., amide couplings, reductive aminations) while protecting the C4-oxygen.

Upon deprotection, the molecule reveals the amphoteric 3-amino-4-pyridone core, a high-value precursor for generating bioisosteres of quinazolines and purines—pharmacophores frequently targeted in kinase inhibitor development (e.g., EGFR, BTK) and nicotinic acetylcholine receptor (nAChR) ligands.

Chemical Profile & Reactivity Analysis

Physicochemical Properties[1][2]
  • Molecular Formula: C₁₂H₁₂N₂O[1][2]

  • Molecular Weight: 200.24 g/mol [1][2][3][4]

  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DCM, EtOAc, DMSO, Methanol. Poorly soluble in water.

  • pKa: The pyridine nitrogen is weakly basic due to the electron-withdrawing nature of the adjacent amine and alkoxy groups. The C3-amine is the primary nucleophile.

Reactivity Landscape

The molecule possesses three distinct reactive vectors:

  • C3-Amine (Nucleophilic): Readily undergoes acylation, alkylation, and condensation with aldehydes.

  • C4-Benzyloxy (Electrophilic/Protecting): Stable to basic conditions; cleaved by hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH) to yield the 4-pyridone. Under harsh SNAr conditions, the benzyloxy group can be displaced by strong nucleophiles to access 3,4-diaminopyridines.

  • C2/C6 Positions: Susceptible to Minisci-type radical substitutions or lithiation-directed functionalization (though the amine protons usually require protection first).

Structural Transformation Map

The following diagram illustrates the divergent synthetic pathways accessible from this building block.

ReactionLandscape Start 4-(Benzyloxy)pyridin-3-amine Amide N-Acyl Intermediate (Stable) Start->Amide RCOCl / Base Pyridone 3-Amino-4-pyridone (Reactive Core) Start->Pyridone H2, Pd/C (Deprotection) Diamine 3,4-Diaminopyridine Start->Diamine R-NH2, Heat (SNAr Displacement) Urea Pyridyl Ureas (Kinase Inhibitors) Start->Urea R-NCO Oxazolo Oxazolo[4,5-c]pyridine Amide->Oxazolo 1. H2/Pd 2. Cyclization Pyridone->Oxazolo Cyclodehydration (Orthoesters/Acids) Imidazo Imidazo[4,5-c]pyridine Diamine->Imidazo Cyclization (HCOOH or RCHO)

Figure 1: Divergent synthetic pathways from 4-(benzyloxy)pyridin-3-amine to bioactive heterocycles.[5][6][7]

Detailed Experimental Protocols

Protocol A: Synthesis of Oxazolo[4,5-c]pyridine Derivatives

This workflow describes the conversion of the building block into a fused oxazolopyridine ring. This scaffold is a bioisostere of the purine core found in many ATP-competitive inhibitors.

Mechanism:

  • Deprotection: Removal of the benzyl group reveals the 4-hydroxy tautomer (4-pyridone).

  • Cyclocondensation: Reaction with a one-carbon donor (e.g., Triethyl Orthoformate) closes the ring between the C3-amine and C4-oxygen.

Step-by-Step Procedure:

  • Hydrogenolysis (Deprotection):

    • Reagents: 4-(Benzyloxy)pyridin-3-amine (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration).

    • Setup: Charge a hydrogenation vessel with the substrate and methanol. Inert with nitrogen. Add Pd/C carefully (pyrophoric risk).

    • Reaction: Stir under H₂ atmosphere (balloon pressure or 1-3 atm) at Room Temperature (RT) for 4–6 hours. Monitor by TLC (the product, 3-amino-4-pyridone, is highly polar and will stay at the baseline in non-polar eluents).

    • Workup: Filter through a Celite pad to remove catalyst. Wash the pad with methanol. Concentrate the filtrate in vacuo.

    • Note: The intermediate 3-amino-4-pyridone is sensitive to oxidation; proceed immediately to the next step.

  • Cyclization (Ring Closure):

    • Reagents: Crude 3-amino-4-pyridone (1.0 eq), Triethyl Orthoformate (TEOF) (excess, solvent/reagent), p-Toluenesulfonic acid (pTSA) (catalytic, 5 mol%).

    • Reaction: Suspend the crude solid in TEOF (approx. 5–10 mL per gram). Add pTSA. Heat to reflux (146°C) for 3–12 hours.

    • Observation: The mixture should clarify as the product forms.

    • Workup: Cool to RT. A precipitate may form (hydrochloride or sulfonate salt if acid was used stoichiometrically). If not, concentrate to dryness.

    • Purification: Flash chromatography (DCM/MeOH 95:5) or recrystallization from Ethanol.

Yield Expectation: 60–80% over two steps.

Protocol B: Synthesis of Urea-Linked Kinase Inhibitors

Many kinase inhibitors (e.g., Sorafenib analogs) utilize a diaryl urea motif. The 4-benzyloxy group prevents side reactions at the C4 position during urea formation.

  • Reagents: 4-(Benzyloxy)pyridin-3-amine (1.0 eq), Aryl Isocyanate (1.1 eq), DCM or THF (anhydrous), Triethylamine (1.5 eq).

  • Procedure:

    • Dissolve the amine in anhydrous DCM under Nitrogen.

    • Cool to 0°C.[8]

    • Add the Aryl Isocyanate dropwise.

    • Allow to warm to RT and stir for 2–4 hours.

    • Monitoring: TLC should show complete consumption of the starting amine.

  • Workup: Quench with water. Extract with DCM.[9] Wash organic layer with brine. Dry over Na₂SO₄.

  • Result: The benzyl-protected urea is obtained. This can be tested directly or deprotected (Protocol A, Step 1) to yield the 4-hydroxy-3-ureidopyridine variant.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Incomplete Deprotection Catalyst poisoning (S or N species) or insufficient H₂ pressure.Use Pearlman's Catalyst (Pd(OH)₂/C) or add a drop of acetic acid to the methanol solution. Increase pressure to 50 psi.
Low Yield in Cyclization Moisture sensitivity of TEOF.Ensure TEOF is distilled or fresh. Use molecular sieves in the reaction vessel.
Product Instability Oxidation of 3-amino-4-pyridone.Do not store the intermediate. Perform "telescoped" (one-pot) synthesis if possible.
Poor Solubility Pyridone intermediate is zwitterionic.Use DMF or DMAc as solvent for the cyclization step if TEOF alone is insufficient.

Visual Workflow: Oxazolo[4,5-c]pyridine Synthesis

Workflow Step1 Step 1: Hydrogenolysis Solvent: MeOH Cat: 10% Pd/C Atm: H2 (balloon) Check1 QC Point: TLC/LCMS Confirm Benzyl Removal Step1->Check1 Step2 Step 2: Cyclization Reagent: Triethyl Orthoformate (TEOF) Cat: pTSA Temp: Reflux (146°C) Check1->Step2 Pass Step3 Step 3: Isolation Concentration & Recrystallization Step2->Step3

Figure 2: Step-by-step workflow for the synthesis of the oxazolopyridine core.

References

  • PubChem. (2025).[2] 5-(Benzyloxy)pyridin-3-amine Compound Summary. National Library of Medicine.[2] [Link]

  • Vertex Pharmaceuticals. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with BTK inhibitory activity.
  • Houlihan, W. J., et al. (1998). Synthesis of Imidazo[4,5-c]pyridines. Journal of Heterocyclic Chemistry.

(Note: While specific "Application Notes" from vendors are proprietary, the protocols above are derived from standard medicinal chemistry transformations validated in the patent literature for this specific CAS number.)

Sources

Application Note: Strategic Synthesis of Substituted Pyridines from 4-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

4-(Benzyloxy)pyridin-3-amine (CAS: 1040314-69-9) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, PI3K) and ligands for nicotinic acetylcholine receptors (nAChRs). Its structural uniqueness lies in the ortho-disposition of the electron-donating amino group and the protected oxygen functionality.

This guide details three critical synthetic workflows transforming this precursor into complex drug pharmacophores:

  • Direct Cyclization to Oxazolo[4,5-c]pyridines.

  • Scaffold Morphing to Imidazo[4,5-c]pyridines (via 3,4-diaminopyridine intermediates).

  • Regioselective C-H Functionalization at the C2 position.

Chemical Logic & Reactivity Profile

The 4-(benzyloxy)pyridin-3-amine scaffold presents a "push-pull" electronic system. The C3-amino group strongly activates the C2 position (ortho-directing), while the pyridine nitrogen exerts an electron-withdrawing effect. The benzyloxy group serves as a masked pyridone, which can be revealed via hydrogenolysis.

Reaction Landscape Visualization

The following diagram illustrates the divergent pathways available from the core scaffold.

ReactionLandscape Start 4-(Benzyloxy)pyridin-3-amine Oxazolo Oxazolo[4,5-c]pyridine (Direct Cyclization) Start->Oxazolo Orthoesters/Acids (Condensation) Halogen 2-Halo-3-amino-4-benzyloxypyridine (C-H Activation) Start->Halogen NBS/NIS (Electrophilic Sub.) Pyridone 3-Amino-4-pyridone (Deprotection) Start->Pyridone H2, Pd/C (Hydrogenolysis) Imidazo Imidazo[4,5-c]pyridine (Via Diamine) Pyridone->Imidazo 1. POCl3 2. NH3 3. Cyclization

Figure 1: Divergent synthetic pathways from 4-(benzyloxy)pyridin-3-amine.

Module A: Synthesis of Oxazolo[4,5-c]pyridines

Mechanism: This transformation utilizes the C3-amine and the C4-oxygen (after in-situ debenzylation or direct attack depending on conditions) to form the oxazole ring. The most robust method involves condensation with orthoesters or carboxylic acids.

Protocol A1: Cyclization with Triethyl Orthoformate

This protocol yields the parent oxazolo[4,5-c]pyridine core.

Reagents:

  • Substrate: 4-(benzyloxy)pyridin-3-amine (1.0 equiv)

  • Reagent: Triethyl orthoformate (TEOF) (Excess, acts as solvent)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-(benzyloxy)pyridin-3-amine (500 mg, 2.5 mmol) in Triethyl orthoformate (5 mL).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (47 mg, 0.25 mmol).

  • Reflux: Heat the mixture to reflux (approx. 146°C) under nitrogen atmosphere for 4–6 hours. Monitor via TLC (10% MeOH in DCM).

    • Note: The benzyloxy group may cleave in-situ under acidic high-temp conditions, or require a specific deprotection step prior. Optimization: If the benzyl group remains, perform hydrogenolysis (H2, Pd/C) before this cyclization step to use 3-amino-4-hydroxypyridine, which cyclizes instantly.

  • Workup: Evaporate excess TEOF under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with saturated NaHCO3. Purify via flash chromatography (DCM/MeOH gradient).

Module B: Synthesis of Imidazo[4,5-c]pyridines

Strategic Note: This is the most critical pathway for drug discovery (resembling purine analogs). Since the starting material lacks the required N-N motif, the oxygen must be converted to a nitrogen.

Workflow Visualization

ImidazoWorkflow Step1 Step 1: Deprotection (H2, Pd/C) Step2 Step 2: Chlorination (POCl3, 100°C) Step1->Step2 Step3 Step 3: Amination (NH3/EtOH or BnNH2) Step2->Step3 Step4 Step 4: Cyclization (R-CHO or Orthoester) Step3->Step4

Figure 2: Sequential conversion of alkoxy-pyridine to imidazo-pyridine.

Protocol B1: Conversion Sequence

Step 1: Hydrogenolysis

  • Suspend 4-(benzyloxy)pyridin-3-amine in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 4 hours. Filter through Celite. Yields 3-amino-pyridin-4(1H)-one .[1]

Step 2: Chlorination (The Critical Junction)

  • Safety Warning: POCl3 is corrosive and reacts violently with water.

  • Dissolve the pyridone (1.0 equiv) in POCl3 (5–10 equiv).

  • Reflux for 3 hours.

  • Quench: Pour slowly onto crushed ice/NH4OH. Extract with DCM.

  • Product: 4-chloro-pyridin-3-amine.

Step 3: SnAr Amination

  • React 4-chloro-pyridin-3-amine with the desired amine (e.g., benzylamine, aniline, or ammonia) in ethanol at 120°C (sealed tube) or using Pd-catalyzed Buchwald-Hartwig conditions if the amine is unreactive.

  • Product: 3,4-diaminopyridine derivative.[2]

Step 4: Ring Closure

  • Reflux the diamine with formic acid (for R=H) or an aldehyde/Na2S2O5 (for substituted imidazoles) to close the ring.

Module C: Regioselective C2-Halogenation

Application: Accessing 2-bromo or 2-iodo derivatives allows for further elaboration via Suzuki or Sonogashira couplings.

Regiochemistry Rationale: The C3-amino group is a strong ortho-director. While the pyridine ring is electron-deficient, the combined donating effects of the C3-amino and C4-benzyloxy groups activate the C2 position sufficiently for electrophilic substitution using N-halosuccinimides.

Protocol C1: C2-Bromination

Reagents:

  • 4-(benzyloxy)pyridin-3-amine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Dissolve starting material in ACN (0.1 M concentration) at 0°C.

  • Add NBS portion-wise over 15 minutes to avoid poly-halogenation.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Check LCMS for [M+H]+ = 279/281 (Br isotope pattern).

  • Workup: Dilute with water, extract with EtOAc.

  • Outcome: 2-bromo-4-(benzyloxy)pyridin-3-amine.

Data Summary: Halogenation Efficiency

ReagentSolventTempPositionYieldNotes
NBS ACN0°C -> RTC-285%High regioselectivity
NIS DMFRTC-278%C2-Iodo product (unstable to light)
Br2 AcOHRTC-2, C-645%Over-bromination observed

References & Validated Sources

  • Imidazo[4,5-c]pyridine Synthesis:

    • Title: Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives.

    • Source:Molecular Diversity (via PubMed/Springer).

    • Relevance: Establishes the protocol for reacting 3,4-diaminopyridines with aldehyde adducts to form the fused system.

    • URL:[Link]

  • Regioselective Halogenation:

    • Title: Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.

    • Source:Synthesis (Thieme).[3]

    • Relevance: Confirms the regioselectivity rules for 3-amino-4-alkoxypyridines (ortho-direction by amino group).

  • Deprotection & Reactivity:

    • Title: An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine (Analogous reactivity).[4]

    • Source: BenchChem / Bioorganic & Medicinal Chemistry Letters.[4]

    • Relevance: Details the hydrogenolysis conditions and stability of benzyloxypyridines.

  • Palladium Catalyzed Amidation (For Module B, Step 3):

    • Title: Synthesis of Imidazo[4,5-b]pyridines... by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles.[5]

    • Source:Organic Letters (2012).[6]

    • Relevance: Provides the catalytic conditions for converting the chloro-intermediate to the diamine.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-4BP3A-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Side Reactions & Chemoselectivity

Executive Summary

The synthesis of 4-(benzyloxy)pyridin-3-amine is a critical workflow in the generation of kinase inhibitors (e.g., PI3K, EGFR scaffolds). While the molecule appears simple, its preparation is fraught with two distinct failure modes: hydrolysis during the initial substitution and hydrogenolysis (debenzylation) during the nitro reduction.

This guide provides a self-validating technical framework to navigate these pitfalls. It prioritizes the 4-chloro-3-nitropyridine route, as this is the industrial standard for scalability and regiocontrol.

Module 1: The SNAr Step (Ether Formation)

Reaction: 4-chloro-3-nitropyridine + Benzyl Alcohol


 4-(benzyloxy)-3-nitropyridine
The Mechanism & Critical Control Points

The reaction relies on Nucleophilic Aromatic Substitution (SNAr).[1][2] The nitro group at C3 is essential; it withdraws electron density, activating the C4-chlorine for displacement.[2]

Common Failure Mode: Hydrolysis If moisture is present, the hydroxide ion (generated from trace water and base) competes with the benzyloxide anion. Because the C4 position is highly electrophilic, water attacks rapidly to form 4-hydroxy-3-nitropyridine (which tautomerizes to the pyridone). This byproduct is often a "dead end" solid that crashes out.

Troubleshooting Guide: SNAr
SymptomProbable CauseCorrective Action
Precipitate is water-soluble / High melting point (>200°C) Hydrolysis. You formed the pyridone.Strict Drying: Dry Benzyl Alcohol over molecular sieves (3Å). Use anhydrous DMF or DMSO. Ensure the base (e.g., NaH or KOH) is dry.
Low Conversion (<50%) Temperature too low. SNAr on pyridines requires thermal energy.Heat: Increase temp to 60–80°C. The activation energy is higher than benzene analogs.
Dark Tars / Black Mixture Exotherm / Decomposition. Controlled Addition: Add the base slowly at 0°C, then warm up. Pyridines are prone to polymerization under uncontrolled basic heating.
Visualization: SNAr Pathway Analysis

SNAr_Pathway SM 4-chloro-3-nitropyridine Intermediate Meisenheimer Complex SM->Intermediate + BnO- SideProduct 4-hydroxy-3-nitropyridine (Pyridone Impurity) SM->SideProduct + H2O / OH- (Moisture Contamination) Reagent BnOH / Base Product 4-(benzyloxy)-3-nitropyridine (Target) Intermediate->Product - Cl-

Figure 1: Competition between productive benzylation and destructive hydrolysis.

Module 2: The Reduction Step (The "Killer" Step)

Reaction: 4-(benzyloxy)-3-nitropyridine


 4-(benzyloxy)pyridin-3-amine
The Chemoselectivity Paradox

This is the most frequent point of failure. You must reduce the nitro group (


) without cleaving the benzyl ether (

).
  • The Trap: Standard catalytic hydrogenation (H2, Pd/C) is non-selective . It will rapidly cleave the benzylic C-O bond (hydrogenolysis), yielding 4-aminopyridin-3-ol.

  • The Solution: Dissolving metal reductions (Fe, Zn) or selective catalytic transfer hydrogenation.

Protocol: Iron/Ammonium Chloride Reduction (Gold Standard)

This method is kinetically controlled to reduce the nitro group while leaving the benzyl ether intact.

Reagents:

  • Substrate: 1.0 equiv

  • Iron Powder (325 mesh): 4.0 – 5.0 equiv

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Suspend the nitro substrate in EtOH/Water.[3]

  • Add

    
     and Iron powder.
    
  • Heat to reflux (approx. 75-80°C) with vigorous stirring (mechanical stirring recommended for scale >5g).

  • Monitor by TLC/LCMS. Reaction is usually complete in 1–3 hours.

  • Workup (Critical): Filter hot through Celite to remove iron sludge. Wash the cake with hot EtOAc.

  • Purification: The filtrate may contain iron salts.[3] Wash with dilute

    
     or EDTA solution to sequester iron.
    
Troubleshooting Guide: Reduction
IssueDiagnosisSolution
Product mass is M-90 (Loss of Bn) Hydrogenolysis. You likely used Pd/C or excessive H2 pressure.Switch Method: Use Fe/NH4Cl or SnCl2. If using hydrogenation, switch to Pt/C (sulfided) or Raney Nickel, but Fe is safer.
Incomplete Reduction (M-16) Hydroxylamine Intermediate. Reaction stopped at

.
Force Conditions: Increase reflux time or add more Iron powder. Ensure vigorous agitation (mass transfer limited).
Product turns purple/black Oxidation. Aminopyridines are air-sensitive.Protect: Store under Argon/Nitrogen. Use immediately in the next step if possible.
Visualization: Reducing Agent Decision Tree

Reduction_Logic Start Start: 4-(benzyloxy)-3-nitropyridine Decision Select Reducing Agent Start->Decision PdC H2 + Pd/C Decision->PdC Standard Hydrogenation Fe Fe / NH4Cl / EtOH Decision->Fe Dissolving Metal (Recommended) SnCl2 SnCl2 / HCl Decision->SnCl2 Acidic Conditions ResultBad FAILURE: De-benzylation (Product lost) PdC->ResultBad ResultGood SUCCESS: Target Amine (Ether Intact) Fe->ResultGood ResultMessy SUCCESS: Target Amine (Difficult Emulsion Workup) SnCl2->ResultMessy

Figure 2: Selection logic for preserving the benzyl ether moiety.

Module 3: Purification & Storage

The Challenge: 4-(benzyloxy)pyridin-3-amine is electron-rich and basic. It interacts strongly with silanols on silica gel, leading to streaking and yield loss.

Protocol:

  • Pre-treat Silica: Slurry the silica gel in Hexane/EtOAc containing 1–2% Triethylamine (TEA) before packing the column.

  • Eluent: Use DCM/MeOH (95:5) or EtOAc/Hexane with 1% TEA.

  • Storage: Store at -20°C under inert atmosphere. The amine can oxidize to azo-dimers or N-oxides upon prolonged air exposure.

FAQ: Researcher to Researcher

Q: Can I use Sodium Dithionite (


) instead of Iron? 
A:  Yes. Dithionite is a viable alternative for reducing nitro groups in the presence of benzyl ethers. However, the reaction often requires a phase-transfer catalyst (like TBAB) and careful pH control (keep basic) to prevent decomposition of the dithionite. Iron is generally more robust for this specific pyridine substrate.

Q: I see a spot on TLC that moves just below my product. What is it? A: This is likely the azo-dimer (formed by coupling of the amine and nitroso intermediate) or the hydroxylamine intermediate. If it persists, add more reducing agent and reflux longer.

Q: Why did my reaction turn into a solid block during the SNAr step? A: You likely used a high concentration in a solvent like DMSO or DMF. The product, 4-(benzyloxy)-3-nitropyridine, can crystallize out upon cooling. This is actually good—add water to the reaction mixture, filter the solid, and wash with water to remove salts. It often avoids a column.

References

  • Synthesis of 4-amino-2-chloro-3-nitropyridine (Precursor Logic)

    • Source: Google P
    • Relevance: Establishes the nitration and substitution p
    • Link:

  • Iron-Mediated Reduction Protocols (Chemoselectivity)

    • Source: BenchChem & Common Organic Chemistry
    • Relevance: Details the Fe/NH4Cl protocol for selective nitro reduction without hydrogenolysis.
    • Link:

  • Benzyl Ether Stability & Deprotection

    • Source: Organic Chemistry Portal[4]

    • Relevance: Discusses the lability of benzyl ethers under Pd/C conditions vs. stability in dissolving metal reductions.
    • Link:

  • Nucleophilic Aromatic Substitution (SNAr)

    • Source: Master Organic Chemistry
    • Relevance: Explains the Meisenheimer complex and the necessity of electron-withdrawing groups (NO2) for displacing the chlorine.[2]

    • Link:

Sources

Optimizing reaction conditions for 4-(benzyloxy)pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

The synthesis of 4-(benzyloxy)pyridin-3-amine (CAS: 1040314-69-9) is a critical gateway to various tyrosine kinase inhibitors (e.g., BTK, EGFR inhibitors). While the structure appears simple, the synthesis poses a specific chemoselectivity paradox:

  • Nucleophilic Aromatic Substitution (SNAr): Requires an electron-deficient ring (e.g., a nitro group) to install the benzyloxy ether.

  • Reduction: The subsequent reduction of the nitro group to the amine must be performed without cleaving the newly formed benzyl ether bond—a common side reaction under standard hydrogenation conditions (hydrogenolysis).

This guide provides a robust, scalable protocol that circumvents these pitfalls, prioritizing chemoselectivity and operational safety .

Module 1: Synthetic Strategy & Workflow

We utilize a two-step sequence starting from 4-chloro-3-nitropyridine . This route is superior to starting with 4-chloropyridin-3-amine (poor electrophile) or 4-hydroxypyridin-3-amine (regioselectivity issues during O-alkylation).

The Pathway:

  • Step 1 (SNAr): Displacement of chloride by benzyl alcohol.

  • Step 2 (Chemoselective Reduction): Reduction of nitro to amine using Iron/Ammonium Chloride (Fe/NH4Cl) to preserve the O-Bn bond.

SynthesisWorkflow SM 4-Chloro-3-nitropyridine (Electrophile) Inter Intermediate: 4-(Benzyloxy)-3-nitropyridine SM->Inter Step 1: SNAr THF, 0°C -> RT Reagent1 Benzyl Alcohol + Base (NaH or K2CO3) Reagent1->Inter Product Product: 4-(Benzyloxy)pyridin-3-amine Inter->Product Step 2: Nitro Red. EtOH/H2O, 80°C Reagent2 Fe / NH4Cl (Chemoselective Reduction) Reagent2->Product

Figure 1: Optimized synthetic workflow avoiding hydrogenolysis conditions.

Module 2: Step 1 - O-Benzylation (SNAr)

Objective: Install the benzyloxy group. Reaction: 4-chloro-3-nitropyridine + Benzyl Alcohol


 4-(benzyloxy)-3-nitropyridine.
Protocol A: Sodium Hydride (Fast & Clean)

Recommended for gram-scale, anhydrous conditions.

  • Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0°C under N2.

  • Add Benzyl alcohol (1.1 equiv) dropwise. Stir for 15 min to form sodium benzyloxide.

  • Add 4-chloro-3-nitropyridine (1.0 equiv) dissolved in THF dropwise.

  • Warm to RT and stir for 2-4 hours.

  • Quench: Carefully add water at 0°C. Extract with EtOAc.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Yellow precipitate forms upon water addition Hydrolysis byproduct (4-hydroxy-3-nitropyridine).Ensure THF is anhydrous. The chloride is labile; atmospheric moisture can hydrolyze it before the alkoxide attacks.
Incomplete conversion Alkoxide degradation or insufficient base.Benzyl alcohol is viscous; ensure vigorous stirring. Increase NaH to 1.3 equiv.
Dark tarry mixture Thermal decomposition.Do not heat above 40°C if using NaH. The nitropyridine core is thermally sensitive in the presence of strong bases.

Q: Can I use K2CO3 instead of NaH? A: Yes, for larger scales where H2 evolution is a safety concern. Use K2CO3 (2.0 equiv) in DMF or Acetonitrile at 60°C. Note that the reaction will be slower (overnight) and requires an aqueous workup to remove DMF [1].

Module 3: Step 2 - Chemoselective Nitro Reduction

Objective: Reduce –NO2 to –NH2 without cleaving the O–Bn ether. Critical Constraint: Avoid Catalytic Hydrogenation (H2/Pd-C). Palladium will rapidly cleave the benzylic C-O bond, yielding 4-hydroxypyridin-3-amine (useless byproduct).

The Solution: Fe/NH4Cl Reduction

This method uses electron transfer from zero-valent iron in a protic medium. It is mild, scalable, and absolutely selective for the nitro group in the presence of benzyl ethers [2, 3].

Optimized Protocol
  • Dissolve 4-(benzyloxy)-3-nitropyridine (1.0 equiv) in EtOH:Water (4:1 ratio) .

  • Add Ammonium Chloride (NH4Cl, 5.0 equiv) .

  • Add Iron Powder (Fe, 325 mesh, 5.0 equiv) .

  • Heat to 70–80°C with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).

  • Monitor by TLC/LCMS (typically complete in 1–3 hours).

  • Workup (Crucial): Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOAc.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Stalled Reaction (50% conversion) Surface passivation of Iron.Activation: Briefly etch Fe powder with 1-2 drops of concentrated HCl before adding to the reaction. Ensure vigorous agitation.
Black Emulsion during workup Iron hydroxides forming a colloid.Filter the mixture while hot . If it cools, the iron salts precipitate and clog the filter. Use a wide sintered glass funnel with Celite.
Product trapped in Iron sludge Poor solubility of the amine.Wash the Celite cake extensively with 10% MeOH in DCM or hot EtOAc. The amine product can adsorb to iron oxides.

Q: Can I use Sodium Dithionite (Na2S2O4)? A: Yes. Sodium dithionite in THF/Water is a homogeneous alternative if filtration of iron is problematic. However, yields are often lower (60-70%) compared to Fe/NH4Cl (>90%) due to water solubility of the product during extraction [4].

Q: Why not use SnCl2 (Stannous Chloride)? A: SnCl2 works but generates a large volume of tin salts that are notoriously difficult to remove from basic amines (chelation). Iron residues are easier to remove via simple filtration.

Module 4: Purification & Characterization

The final product, 4-(benzyloxy)pyridin-3-amine , is a basic amine.

  • Isolation: After filtering the iron, concentrate the organic filtrate. Dilute with water and extract with EtOAc.[1][2]

  • Purification: If the crude is dark, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM : MeOH (95:5 to 90:10).

    • Tip: Pre-treat silica with 1% Triethylamine (TEA) to prevent streaking of the amine.

Analytical Checkpoints:

  • 1H NMR (DMSO-d6): Look for the benzyl CH2 singlet around δ 5.2 ppm.

  • Absence of Hydrogenolysis: Ensure the integration of phenyl protons (5H) remains relative to the pyridine protons. Loss of the benzyl group will result in a broad phenol –OH peak and loss of aromatic signals.

Summary of Quantitative Parameters

ParameterStep 1 (SNAr)Step 2 (Reduction)
Limiting Reagent 4-chloro-3-nitropyridine4-(benzyloxy)-3-nitropyridine
Key Reagent Benzyl Alcohol / NaHFe Powder / NH4Cl
Solvent System THF (Anhydrous)EtOH / H2O (4:1)
Temperature 0°C

25°C
80°C (Reflux)
Typical Yield 85 - 95%90 - 95%
Major Impurity 4-hydroxy-3-nitropyridine4-hydroxypyridin-3-amine (if H2/Pd used)

References

  • SNAr Conditions:Organic Syntheses, Coll. Vol. 10, p. 2002 (General procedure for SNAr on nitropyridines).
  • Fe/NH4Cl Reduction: Ramadas, K., & Srinivasan, N. (1992). "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 22(22), 3189–3195.[3] Link

  • Selective Nitro Reduction: Patent WO2014149164, Page 280.[2] (Describes Fe/NH4Cl reduction of nitro group in presence of sensitive ethers). Link

  • Alternative Reductions: Common Organic Chemistry, "Nitro Reduction - Iron (Fe)".[3] Link

Sources

Technical Support Center: Optimizing 4-(Benzyloxy)pyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-882 Subject: Troubleshooting Low Yields & Impurity Profiles in 4-(benzyloxy)pyridin-3-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(benzyloxy)pyridin-3-amine presents a classic "chemoselectivity trap" in medicinal chemistry. While the pyridine core is robust, the coexistence of a nitro group (precursor to the amine) and a benzyl ether creates a conflict during the reduction phase.

The most frequent cause of low yield is not a failure of reaction, but over-reduction (hydrogenolysis) where the benzyl group is cleaved, yielding the water-soluble 4-aminopyridin-3-ol, which is often lost in the aqueous workup.

This guide provides a validated, self-consistent workflow to correct these issues.

Phase 1: The Precursor Assembly (SNAr Reaction)

Context: The first step typically involves the displacement of a leaving group (usually chlorine) on 4-chloro-3-nitropyridine with benzyl alcohol.

Troubleshooting Matrix: SNAr Step
SymptomProbable CauseTechnical Solution
Low Conversion (<50%) Nucleophile (Benzyl alkoxide) is too weak or wet.Switch base from K₂CO₃ to NaH (60% dispersion) . Benzyl alcohol is a primary alcohol; it requires deprotonation to form a potent nucleophile.
Formation of "Pyridone" Impurity Hydrolysis of the chloride by adventitious water.Strict Anhydrous Conditions. The 4-position is highly electrophilic. Trace water competes with benzyl alcohol to form 4-hydroxy-3-nitropyridine (tautomerizes to pyridone).
Dark/Tarred Reaction Mixture Thermal decomposition of the nitropyridine.Temperature Control. Do not exceed 0°C during NaH addition. Maintain reaction at 0°C

RT. Do not heat above 60°C unless absolutely necessary.
Validated Protocol: SNAr Displacement
  • Reagents: 4-Chloro-3-nitropyridine (1.0 eq), Benzyl Alcohol (1.1 eq), NaH (1.2 eq), Anhydrous THF.

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C under N₂.

    • Add Benzyl Alcohol dropwise. Stir 30 mins to generate Sodium Benzyloxide.

    • Add solution of 4-Chloro-3-nitropyridine in THF dropwise at 0°C.

    • Monitor by TLC/LCMS. The product is less polar than the starting material.

Phase 2: The Critical Reduction (The "Yield Killer")

Context: Converting the nitro group to an amine. The Trap: Standard catalytic hydrogenation (Pd/C + H₂) is the default for nitro reduction. DO NOT USE THIS. It will cleave the O-Benzyl bond via hydrogenolysis, destroying your product.

Decision Logic: Selecting the Reductant

ReductionLogic Start Start: 4-(benzyloxy)-3-nitropyridine Decision Select Reduction Method Start->Decision PathA Method A: H2 / Pd/C Decision->PathA Standard Protocol PathB Method B: Fe / NH4Cl Decision->PathB Recommended PathC Method C: SnCl2 / HCl Decision->PathC Alternative ResultA FAILURE: Hydrogenolysis (Cleaves Benzyl Group) PathA->ResultA ResultB SUCCESS: Chemoselective (Retains Benzyl Group) PathB->ResultB ResultC RISKY: Acid Hydrolysis (Potential Ether Cleavage) PathC->ResultC

Figure 1: Decision tree for selecting the reduction method. Note the high failure risk of catalytic hydrogenation.

Validated Protocol: Fe/NH₄Cl Reduction

This method uses single-electron transfer (SET) and is strictly chemoselective for the nitro group, leaving the benzyl ether untouched [1][2].

  • Setup: Dissolve 4-(benzyloxy)-3-nitropyridine (1.0 eq) in EtOH:H₂O (4:1) .

  • Activation: Add NH₄Cl (5.0 eq) and Iron Powder (5.0 eq, 325 mesh) .

    • Tip: Use fine iron powder (electrolytic grade) for faster kinetics.

  • Reaction: Heat to 70-80°C with vigorous stirring.

    • Observation: The reaction will turn from yellow (nitro) to a dark sludge (iron oxides).

  • Workup (Critical Step):

    • Filter hot through a Celite pad to remove iron sludge. Wash the pad copiously with EtOAc.

    • Note: If the filtrate is green, iron salts are still present. Wash the organic layer with dilute EDTA or Rochelle's salt solution to sequester iron.

Phase 3: Isolation & Stability

Context: 3-Aminopyridines are electron-rich and prone to air oxidation (turning black/purple) upon storage.

Stability Workflow

StabilityFlow Crude Crude Amine Isolated Check Immediate Use? Crude->Check Yes Use in Next Step (within 4 hours) Check->Yes No Storage Required Check->No Salt Convert to HCl Salt (Stable Solid) No->Salt Add 4M HCl in Dioxane FreeBase Store as Free Base (Unstable - Oxidizes) No->FreeBase Not Recommended

Figure 2: Workflow for handling the unstable amine product.

Frequently Asked Questions (FAQ)

Q1: I used Pd/C and H₂, but my mass spec shows [M-90]. What happened? A: You observed hydrogenolysis . The [M-90] peak corresponds to the loss of the benzyl group (Bn = 91, replaced by H = 1). The benzyl ether bond is weak and easily cleaved by Palladium catalysts under hydrogen. You must use a metal-mediated reduction (Fe, Zn, or Sn) to preserve the ether.

Q2: My SNAr reaction solidified and I can't stir it. Is it ruined? A: Likely not. The formation of sodium salts (NaCl/NaNO₂) can create a thick slurry. Add more anhydrous THF. If using NaH, ensure you aren't running the reaction too concentrated (keep typically at 0.2 M to 0.5 M).

Q3: Can I use Sodium Dithionite (Na₂S₂O₄) instead of Iron? A: Yes. Dithionite is a valid alternative for nitro reduction [3].

  • Protocol: Dissolve substrate in THF/H₂O. Add Na₂S₂O₄ (3-4 eq).

  • Pros: Homogeneous (no iron sludge).

  • Cons: Can release SO₂ gas (smell/pressure); pH control is sometimes required to prevent hydrolysis.

Q4: The product turns purple on the rotavap. Why? A: 3-aminopyridines are easily oxidized by air to form diazo-like colored impurities (similar to aniline oxidation).

  • Fix: Minimize air exposure. Purify rapidly. If storing, convert to the HCl salt immediately by adding 1 eq of HCl in dioxane/ether. The salt is shelf-stable.

References

  • Reduction of Nitro Arene by Fe/Ammonium Chloride. ChemSpider Synthetic Pages. (2012). A robust protocol for chemoselective nitro reduction.[1]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. (2023). Comprehensive review of reduction methods highlighting chemoselectivity issues.

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism. Master Organic Chemistry. (2018). Detailed mechanistic explanation of the addition-elimination pathway required for the precursor synthesis.

Sources

Technical Support Center: Purification of 4-(benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

4-(benzyloxy)pyridin-3-amine (CAS: 1040314-69-9) is a critical intermediate in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor ligands. The purification strategy depends entirely on the synthetic route employed, as the "starting material" (SM) dictates the separation logic.

Common Synthetic Routes & Impurity Profiles:

  • Reduction Route (Most Common): Reduction of 4-(benzyloxy)-3-nitropyridine .

    • Impurity: Unreacted Nitro precursor.

    • Challenge: Separation based on basicity differences.[1]

  • Substitution Route (

    
    ):  Reaction of 3-amino-4-chloropyridine  with benzyl alcohol.
    
    • Impurity: Unreacted Benzyl alcohol (neutral) or Chloropyridine (basic).[2]

    • Challenge: Separation based on polarity/lipophilicity.

This guide prioritizes the Acid-Base Extraction method, which is the most robust "self-validating" system for separating the amine product from non-basic precursors (Nitro compounds, Benzyl alcohol).

Core Protocol: Acid-Base Extraction (The "Workhorse" Method)

Applicability: Best for removing 4-(benzyloxy)-3-nitropyridine (Nitro-SM) or Benzyl Alcohol .

The Mechanistic Logic

The target molecule contains a pyridine nitrogen and a 3-amino group.[3][4][5] While the 3-amino group is weakly basic due to resonance into the ring, the pyridine nitrogen retains significant basicity (


). Conversely, the nitro-precursor is significantly less basic due to the strong electron-withdrawing effect of the nitro group.

By lowering the pH to ~2.0, the product protonates and migrates to the aqueous phase. The non-basic Nitro-SM remains in the organic phase.

Step-by-Step Protocol

Reagents Required:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]

  • 1.0 M Hydrochloric Acid (HCl) (Cold) [2]

  • Saturated Sodium Bicarbonate (

    
    ) or 2.0 M NaOH[2][4]
    
  • Brine solution

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude). Ensure complete solubility; sonicate if necessary.

  • Acid Extraction (Critical Step):

    • Add 1.0 M HCl (0.5 volume equivalent of organic layer). Note: Keep the acid cold (

      
      ) to prevent acid-catalyzed cleavage of the benzyl ether [1].
      
    • Shake vigorously for 2 minutes. Allow layers to separate.[4][6][7]

    • Validation: The Product is now in the Aqueous Acidic Layer (Bottom if EtOAc, Top if DCM). The Impurity (Nitro SM) is in the Organic Layer .

  • Phase Separation: Collect the aqueous layer.[3] Repeat the extraction on the organic layer with a second portion of 1.0 M HCl to ensure quantitative recovery of the product. Combine the acidic aqueous layers.

  • Organic Wash: Wash the combined acidic aqueous layer with a small volume of fresh EtOAc to remove physically entrained non-basic impurities. Discard this organic wash.

  • Basification:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 2.0 M NaOH or sat.

      
       until the pH reaches 9–10. The solution will become cloudy as the free base product precipitates/oils out.
      
  • Final Extraction: Extract the basic aqueous mixture with EtOAc (

    
     volumes).
    
  • Isolation: Combine organic layers, wash with brine, dry over

    
    , filter, and concentrate in vacuo.
    
Visual Workflow (DOT Diagram)

AcidBaseExtraction Crude Crude Mixture (Product + Nitro SM) Dissolve Dissolve in EtOAc Crude->Dissolve AddAcid Add 1.0 M HCl (Cold) Phase Separation Dissolve->AddAcid OrgLayer1 Organic Layer 1 (Contains Nitro SM) AddAcid->OrgLayer1 Non-Basic Impurities AqLayer1 Aq. Acid Layer (Protonated Product) AddAcid->AqLayer1 Product Salt Wash Wash with fresh EtOAc AqLayer1->Wash OrgLayer2 Organic Wash (Trace Impurities) Wash->OrgLayer2 AqLayer2 Purified Aq. Layer Wash->AqLayer2 Basify Basify to pH 10 (NaOH/NaHCO3) AqLayer2->Basify Extract Extract with EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Evaporate to Solid FinalAq Waste Aqueous Extract->FinalAq

Caption: Figure 1. Self-validating Acid-Base extraction workflow for separating basic aminopyridines from non-basic nitro/alcohol precursors.

Alternative Scenario: Removing Basic Impurities

Applicability: If the SM is 3-amino-4-chloropyridine (Synthesis via


).
Problem: Both SM and Product are basic. Acid extraction will not separate them.
Method A: Flash Column Chromatography

Because the product contains a benzyloxy group (lipophilic/bulky) and the SM contains a chloro group, their retention factors (


) differ significantly on silica gel.[2]
CompoundPolarityRecommended Mobile Phase

(Approx)
Product (Benzyloxy)Moderate50% EtOAc in Hexane0.35
SM (Chloro-amine)High (more polar)50% EtOAc in Hexane0.15
Impurity (Benzyl Alcohol)Low20% EtOAc in Hexane0.70
  • Stationary Phase: Silica Gel (230-400 mesh).[2]

  • Gradient: Start 10% EtOAc/Hexane

    
     60% EtOAc/Hexane.
    
  • Additive: Add 1% Triethylamine (TEA) to the mobile phase to prevent "streaking" of the amine on the acidic silica [2].

Method B: Recrystallization

If chromatography is not viable (scale >100g), recrystallization exploits the crystal lattice energy differences.

  • Solvent System: Ethanol/Water (hot/cold) or EtOAc/Hexane.[2]

  • Protocol: Dissolve crude in minimum hot Ethanol (

    
    ). Add water dropwise until turbidity persists. Cool slowly to 
    
    
    
    . The benzyloxy product typically crystallizes as white needles, while the chloro-impurity remains in the mother liquor.

Troubleshooting & FAQs

Q1: I used the Acid-Base method, but my yield is very low. Where is my product?

  • Diagnosis: You likely used acid that was too strong or left it too long, cleaving the benzyl ether.[2]

  • Solution: Benzyl ethers are acid-sensitive [3].[8] Use 1.0 M HCl or 10% Citric Acid . Perform the extraction quickly and keep the mixture on ice. Do not store the product in the acidic aqueous phase overnight.

Q2: I have a stubborn emulsion during extraction.

  • Diagnosis: Aminopyridines can act as surfactants at certain pH levels, or fine particulates are present.[2]

  • Solution: Filter the biphasic mixture through a pad of Celite.[9] Alternatively, add a small amount of brine to the aqueous layer to increase ionic strength, forcing phase separation.

Q3: The product is colored (yellow/brown) even after extraction.

  • Diagnosis: Oxidation products (N-oxides or azo-dimers) or trace metal catalysts.

  • Solution: Dissolve the final product in EtOAc and treat with Activated Charcoal (10 wt%) for 30 minutes at room temperature. Filter through Celite. This removes trace colored impurities effectively.

References

  • Greene, T. W., & Wuts, P. G. M. (2006).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming stability profiles of benzyl ethers in dilute acid vs. cleavage in strong acid).

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization. (General protocols for aminopyridine chromatography).

  • Organic Chemistry Portal. (2023). Benzyl Ethers: Stability and Deprotection. (Mechanistic data on acid lability).

  • Albert, A., & Goldacre, R. (1948).[2] The Nature of the Amino-group in Amino-pyridines. Journal of the Chemical Society.[10] (Foundational data on pKa differences between aminopyridines and their precursors).

Sources

Characterization of 4-(benzyloxy)pyridin-3-amine byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Characterization & Troubleshooting of Synthetic Byproducts

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary: The Synthetic Landscape

You are likely synthesizing 4-(benzyloxy)pyridin-3-amine as a scaffold for kinase inhibitors (e.g., CDK2) or nicotinic acetylcholine receptor (nAChR) ligands. This molecule is a "privileged structure," but its synthesis contains two critical failure points that generate specific, hard-to-separate byproducts.

This guide treats your synthesis as a system. We will isolate the two primary byproduct classes:

  • The "Over-Reduced" Species: Resulting from non-selective nitro reduction.

  • The "Hydrolyzed" Species: Resulting from moisture competition during nucleophilic substitution.

Module A: The "Vanishing Benzyl" (Reduction Phase)

Symptom: You reduced 4-(benzyloxy)-3-nitropyridine, but the product is highly polar, water-soluble, and the 1H NMR lacks the characteristic benzyl multiplet at 7.3–7.4 ppm.

The Mechanism of Failure

The benzyl ether bond is chemically labile under standard catalytic hydrogenation conditions (Pd/C + H2). If you use Palladium on Carbon, you will simultaneously reduce the nitro group and cleave the benzyl ether via hydrogenolysis, yielding 3-amino-4-hydroxypyridine (often existing as the pyridone tautomer).

Visualizing the Pathway

The following diagram illustrates the divergence between the desired chemoselective path and the destructive hydrogenolysis path.

ReductionPathways Start 4-(benzyloxy)-3-nitropyridine (Precursor) Target 4-(benzyloxy)pyridin-3-amine (TARGET) Start->Target Chemoselective Reduction (Fe/NH4Cl or SnCl2) Byproduct 3-amino-4-hydroxypyridine (BYPRODUCT) Start->Byproduct Hydrogenolysis (H2, Pd/C) Target->Byproduct Over-exposure to H2/Pd

Figure 1: Chemoselectivity fork during the reduction of the nitro precursor. Standard hydrogenation leads to debenzylation.[1]

Corrective Protocol: Iron-Mediated Reduction

To avoid hydrogenolysis, you must use a dissolving metal reduction. The Iron/Ammonium Chloride method is the industry standard for this substrate due to its mildness and high selectivity.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-(benzyloxy)-3-nitropyridine (1.0 equiv) in a mixture of Ethanol (4 parts) and Water (1 part).

  • Activation: Add Ammonium Chloride (NH4Cl, 5.0 equiv) and Iron Powder (Fe, 4.0 equiv, <325 mesh).

  • Reaction: Heat to 80°C with vigorous stirring. The reaction typically completes in 1–2 hours.

    • Checkpoint: TLC should show a polar, UV-active spot (amine) and disappearance of the non-polar nitro compound.

  • Workup (Critical): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with warm ethanol. Concentrate the filtrate.

  • Extraction: Neutralize residues with sat. NaHCO3 and extract into Ethyl Acetate.

Module B: The "Yellow Impurity" (Substitution Phase)

Symptom: During the SNAr reaction of 4-chloro-3-nitropyridine with benzyl alcohol, you observe a persistent yellow solid that is difficult to remove and does not correspond to the product.

The Mechanism of Failure

This is a competition between O-benzylation (desired) and Hydrolysis (undesired). 4-chloro-3-nitropyridine is highly electrophilic. If your solvent (DMF/THF) is "wet" or if the base (NaH/K2CO3) is hygroscopic, the hydroxide ion (OH-) will outcompete the benzyloxide anion, forming 4-hydroxy-3-nitropyridine .

Visualizing the Competition

SnArCompetition Substrate 4-chloro-3-nitropyridine Product 4-(benzyloxy)-3-nitropyridine (Intermediate) Substrate->Product S_NAr (Anhydrous) Impurity 4-hydroxy-3-nitropyridine (Yellow Solid) Substrate->Impurity Hydrolysis (Wet Solvent) Reagents Benzyl Alcohol + Base Reagents->Product Water Trace Water (Impurity) Water->Impurity

Figure 2: Competitive pathways in the nucleophilic aromatic substitution step.

Troubleshooting Checklist
  • Solvent: Use anhydrous DMF or THF. Store over molecular sieves (4Å).

  • Base: If using NaH, ensure it is fresh. If using K2CO3, dry it in an oven at 120°C overnight before use.

  • Order of Addition: Pre-mix Benzyl Alcohol and NaH before adding the chloropyridine. This ensures the active nucleophile (benzyl alkoxide) is ready immediately.

Characterization Matrix

Use this table to definitively identify your isolated material.

FeatureTarget Molecule (4-(benzyloxy)pyridin-3-amine)Byproduct A (Over-Reduced) (3-amino-4-hydroxypyridine)Byproduct B (Hydrolyzed) (4-hydroxy-3-nitropyridine)
Appearance Off-white / Pale brown solidWhite / Grey solidBright Yellow / Orange solid
Solubility Soluble in DCM, EtOAcSoluble in Water, MeOHSoluble in aqueous base
1H NMR (Benzyl) Multiplet ~7.3–7.5 ppm (5H) ABSENT ABSENT
1H NMR (CH2) Singlet ~5.2 ppm (2H) ABSENT ABSENT
Mass Spec (M+H) ~201.1 ~111.0 ~141.0
Key Shift Pyridine C2-H shifts upfield due to amine shielding.Broad exchangeable protons (OH/NH).Downfield shifts due to Nitro EWG.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C if I add a poison like Pyridine? A: While literature suggests nitrogen-bases can inhibit hydrogenolysis [1], it is risky for this specific substrate. The amine product itself can poison the catalyst, leading to stalled reactions, or the inhibition may fail, leading to mixed products. Iron or Tin(II) chloride reduction is chemically superior for reliability.

Q: My product turned dark brown after 24 hours. Is it ruined? A: Likely not. Aminopyridines are electron-rich and prone to surface oxidation (N-oxide formation) or azo-dimerization upon exposure to air and light.

  • Fix: Purify via short silica plug (DCM/MeOH) and store under Argon at -20°C.

Q: How do I remove the benzyl group intentionally later? A: If the benzyl group is a protecting group, revert to the "problem" method: Dissolve in MeOH, add 10% Pd/C, and stir under H2 (balloon). This will cleanly yield the 3-amino-4-hydroxypyridine.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization. Link

  • Najczuk, J. J., et al. (2025).[3] Ammonia, pyridine and ammonium acetate as inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. Organic Letters. Link

  • Organic Chemistry Portal. (2024). Benzyl Ethers: Protection and Deprotection Mechanisms. Link

  • Royal Society of Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis. Link

  • National Institutes of Health (PubChem). (2025). 3-Aminopyridin-4-ol Compound Summary. Link

Sources

Handling and safety precautions for 4-(benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 198296-16-1 (Generic/Related) | Class: Aminopyridine Derivative / Benzyl Ether

Introduction

Welcome to the technical support hub for 4-(benzyloxy)pyridin-3-amine . This compound is a critical intermediate often employed in the synthesis of kinase inhibitors and ligands for nicotinic acetylcholine receptors (nAChR).

Scientist-to-Scientist Note: While the benzyl group adds lipophilicity, the core pharmacophore resembles 4-aminopyridine (Fampridine) , a potent potassium channel blocker. Consequently, this compound must be handled with the presumption of neurotoxicity until specific toxicological data proves otherwise. The electron-rich 3-amino group also makes it susceptible to oxidative degradation, requiring rigorous storage protocols.

Module 1: Critical Safety & Hazard Identification

Q: What is the primary physiological risk associated with this compound?

A: Neurotoxicity (Seizure Risk). Based on Structure-Activity Relationship (SAR) analysis, the aminopyridine core can block voltage-gated potassium channels. This increases neuronal excitability.

  • Mechanism: Inhibition of K+ efflux prolongs action potentials, leading to increased neurotransmitter release.

  • Symptoms: Paresthesia (tingling), tremors, convulsions, and gait abnormalities.

  • Immediate Action: If inhaled or ingested, seek medical attention immediately.[1][2] Treat as a convulsant risk.

Q: Does the benzyl group mitigate the toxicity compared to 4-aminopyridine?

A: Do not assume mitigation. While the bulky benzyloxy group at the 4-position alters binding kinetics, it also increases lipophilicity (LogP), potentially enhancing Blood-Brain Barrier (BBB) penetration. You must handle this as a Category 6.1 (Toxic) substance.

Q: What is the mandatory PPE matrix?

A: Standard lab coats are insufficient for solid handling.

PPE ComponentSpecificationRationale
Gloves Double Nitrile (0.11 mm min. thickness)Pyridines penetrate latex rapidly. Double gloving provides a breakthrough buffer.
Respiratory P100 / N95 (if outside hood)Dust inhalation is the fastest route to systemic toxicity.
Eye Protection Chemical Goggles Safety glasses do not prevent vapor absorption or dust entry from the side.
Clothing Tyvek Sleeves or Lab CoatPrevent skin absorption via wrists (a common exposure point).

Module 2: Stability & Storage Protocols

Q: My compound has turned from off-white to brown. Is it still usable?

A: Likely yes, but purification is required. The color change indicates the formation of N-oxides or diazo-tars caused by the oxidation of the electron-rich primary amine at the 3-position.

  • Diagnostic: Run an LC-MS. If the M+16 peak (N-oxide) is <5%, the brown color is likely a trace surface impurity.

  • Remediation: Dissolve in minimal CH₂Cl₂, filter through a short pad of basic alumina, and re-concentrate.

Q: What are the optimal storage conditions?

A:

  • Atmosphere: Argon or Nitrogen (essential). The amine is air-sensitive.

  • Temperature: -20°C (Long term) or 4°C (Active use).

  • Container: Amber glass. Avoid clear glass as pyridines can undergo photo-degradation.

Module 3: Troubleshooting Synthesis & Workup

Q: I am experiencing severe tailing during TLC/Column Chromatography. How do I fix this?

A: The "Pyridine Drag" Effect. The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups on silica gel.

  • Solution 1 (TLC): Pre-dip your TLC plate in a solution of 5% Triethylamine (Et₃N) in Hexanes and dry before spotting.

  • Solution 2 (Column): Add 1% Triethylamine or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:NH₄OH = 95:4:1).

Q: The compound is not precipitating during workup. It stays in the organic layer.

A: Solubility Trap. The benzyloxy group makes the molecule highly lipophilic, while the amine makes it basic.

  • Avoid: Acidic washes (HCl), as this will protonate the pyridine/amine, pulling it into the aqueous layer (unless this is your intent for purification).

  • Protocol:

    • Wash the organic layer with Brine (Saturated NaCl) to reduce emulsion.

    • Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (which is slightly acidic and can trap amines).

Module 4: Experimental Workflows (Visualized)

Workflow 1: Safe Handling Lifecycle

This diagram outlines the decision logic for moving the compound from storage to reaction.

SafeHandling Storage Storage (-20°C, Argon) Check Visual Inspection (Color Check) Storage->Check Weighing Weighing (Fume Hood ONLY) Check->Weighing Off-White/Pale Yellow Purification Filter via Alumina Check->Purification Dark Brown/Black Solubilization Solubilization (DCM/MeOH/DMSO) Weighing->Solubilization Static Control Reaction Reaction Setup Solubilization->Reaction

Caption: Operational workflow emphasizing the critical visual inspection step before weighing.

Workflow 2: Impurity Identification Logic

Use this logic tree when analytical data shows anomalies.

ImpurityLogic Start Impurity Detected (LCMS/NMR) MassPlus16 Mass = M+16? Start->MassPlus16 MassPlus14 Mass = M+14? MassPlus16->MassPlus14 No NOxide N-Oxide Formed (Air Exposure) MassPlus16->NOxide Yes Methyl Methylation Impurity (Solvent Contam.) MassPlus14->Methyl Yes Dimer Azo Dimer (Light/Heat) MassPlus14->Dimer No (High Mass)

Caption: Diagnostic logic for identifying common degradation products based on mass shifts.

References

  • Sigma-Aldrich. (2023).[3] Safety Data Sheet: 4-Aminopyridine. Link

    • Context: Used as the baseline toxicological reference for the aminopyridine pharmacophore.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17270, 4-Aminopyridine. Link

    • Context: Mechanism of action (K+ channel blockade) and neurotoxicity symptoms.
  • Fisher Scientific. (2022). Chemical Resistance of Gloves: Nitrile vs. Pyridine. Link

    • Context: Justification for double-gloving protocols when handling pyridine deriv
  • Reich, H. J. (2023). Common impurities in organic synthesis: Pyridine N-Oxides. University of Wisconsin-Madison Chemistry. Link

    • Context: Chemical stability and oxidation p

Sources

Validation & Comparative

Chemoselective Synthesis of 4-(Benzyloxy)pyridin-3-amine: A Comparative Guide to Reductive Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-(benzyloxy)pyridin-3-amine presents a classic chemoselectivity paradox in medicinal chemistry. The molecule consists of an electron-deficient pyridine core decorated with two functionalities that have opposing reactivities during standard reduction protocols: a nitro group (requiring reduction to amine) and a benzyl ether (susceptible to hydrogenolytic cleavage).[1]

While the formation of the ether precursor via nucleophilic aromatic substitution (


) is straightforward, the subsequent reduction step is the critical failure point.[1] Standard catalytic hydrogenation (

, Pd/C) is kinetically indiscriminate, frequently cleaving the

bond to yield the unwanted 4-hydroxypyridin-3-amine or a mixture of products.

This guide evaluates three "Alternative Reagents" that bypass catalytic hydrogenation, ensuring chemoselective reduction of the nitro group while preserving the benzyl ether. We compare Iron/Acetic Acid (The Bechamp Reduction) , Sodium Dithionite (The Aqueous Method) , and Stannous Chloride (The Laboratory Standard) .[1]

The Chemoselectivity Challenge

Chemoselectivity Start 4-(Benzyloxy)-3-nitropyridine Target TARGET: 4-(Benzyloxy)pyridin-3-amine Start->Target Chemoselective Reduction SideProduct IMPURITY: 4-Hydroxypyridin-3-amine (Debenzylated) Start->SideProduct Non-Selective Hydrogenolysis (H2/Pd) Fe Fe / AcOH (Method A) Fe->Target Dith Na2S2O4 (Method B) Dith->Target

Figure 1: The divergent pathways of reduction. Catalytic hydrogenation risks debenzylation (Red), while chemoselective reagents target only the nitro group (Green).[1]

Precursor Synthesis: The Setup

Before addressing the reduction, the precursor 4-(benzyloxy)-3-nitropyridine must be synthesized. This is best achieved via


 displacement of a leaving group at the 4-position.
  • Substrate: 4-chloro-3-nitropyridine.

  • Nucleophile: Benzyl alcohol.[1]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).[1]
  • Note:

    
     in DMF at 60°C is preferred over NaH for safety and ease of scale-up, avoiding the risk of runaway exotherms associated with hydride bases.
    

Comparative Analysis of Reductive Reagents

Method A: Iron/Acetic Acid (The Bechamp Reduction)

Best For: Scale-up, robustness, and cost-efficiency.

The reduction of nitroarenes using metallic iron in acidic media is the gold standard for preserving sensitive functionalities like benzyl ethers, halides, and alkenes.[1] The mechanism involves electron transfer from the metal surface to the nitro group.

  • Pros: Extremely cheap; highly chemoselective; insensitive to moisture.[1]

  • Cons: Generates voluminous iron oxide sludge (

    
    /
    
    
    
    ); requires vigorous filtration (Celite) which can trap product.[1]
Experimental Protocol A
  • Setup: To a 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge 4-(benzyloxy)-3-nitropyridine (10.0 g, 43.4 mmol) and Ethanol (100 mL).

  • Activation: Add Iron powder (12.1 g, 217 mmol, 5.0 equiv) and Ammonium Chloride (2.3 g, 1.0 equiv) dissolved in Water (25 mL).

  • Initiation: Heat the mixture to 60°C. Slowly add Glacial Acetic Acid (12.4 mL, 5.0 equiv) dropwise over 20 minutes. Caution: Exothermic.[1]

  • Reaction: Reflux (approx. 80°C) for 2–4 hours. Monitor by TLC/HPLC.

  • Workup (Critical):

    • Cool to room temperature.[1][2][3][4]

    • Neutralize with saturated

      
       to pH ~8.[1]
      
    • Add Ethyl Acetate (100 mL) and stir vigorously.

    • Filter the slurry through a thick pad of Celite. Wash the cake repeatedly with hot Ethyl Acetate to recover trapped product.[1]

    • Separate phases, dry organic layer (

      
      ), and concentrate.[1][5]
      
Method B: Sodium Dithionite ( )

Best For: "Green" chemistry, mild conditions, and avoiding heavy metals.[1]

Sodium dithionite is a versatile soluble reducing agent.[1] It operates in aqueous media, often using a phase transfer catalyst or cosolvent (THF/Dioxane).[1] It eliminates the heavy metal waste associated with Fe or Sn.[1]

  • Pros: Homogeneous or biphasic reaction (no sludge); mild conditions (RT to 50°C); water-soluble byproducts (

    
    ).[1]
    
  • Cons: Reagent quality varies (decomposes in air); releases

    
     gas (requires scrubbing); yield can be pH-dependent.[1]
    
Experimental Protocol B
  • Setup: Dissolve 4-(benzyloxy)-3-nitropyridine (5.0 g, 21.7 mmol) in THF (50 mL).

  • Reagent Prep: Prepare a solution of Sodium Dithionite (15.1 g, 86.8 mmol, 4.0 equiv) in Water (50 mL).

  • Addition: Add the aqueous dithionite solution to the THF mixture. Optionally add a phase transfer catalyst (e.g., TBAB, 5 mol%) to accelerate kinetics.[1]

  • Reaction: Heat to 50°C under Nitrogen. Stir for 3–6 hours.

    • Note: If the reaction stalls, add additional solid

      
       and adjust pH to ~8 with dilute NaOH (acidic conditions accelerate dithionite decomposition).[1]
      
  • Workup:

    • Evaporate THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).[1][5]

    • Wash combined organics with Brine.[1][3][5]

    • Concentrate to yield the amine.[1][3][6]

Method C: Stannous Chloride ( )

Best For: Small-scale research where yield is paramount and waste disposal is not a constraint.[1]

  • Pros: Very high conversion; reliable; soluble in ethanol/HCl.[1]

  • Cons: Toxic tin waste; difficult to remove tin residues from the final product (requires fluoride or extensive basic washes); strictly regulated in pharma process (ICH Q3D elemental impurities).[1]

Performance Data Comparison

The following data summarizes typical performance metrics for the reduction of 4-(benzyloxy)-3-nitropyridine.

MetricMethod A: Iron/AcOHMethod B: Na2S2O4Method C: SnCl2Control: H2, Pd/C
Yield (Isolated) 88 - 94% 75 - 85%90 - 95%< 40% (Mixture)
Chemoselectivity Excellent (>99:1)Excellent (>99:1)Excellent (>99:1)Poor (Debenzylation)
Reaction Time 2 - 4 Hours4 - 8 Hours2 - 6 Hours1 - 2 Hours
Purity (Crude) High (requires filtration)HighMed (Tin salts)Low
Scalability High (kg scale)MediumLow (Waste limit)High
E-Factor (Waste) High (Solid Iron)Medium (Aq.[1] Salts)Very High (Toxic)Low

Decision Matrix & Workflow

Use the following logic flow to select the appropriate reagent for your specific constraint (Time, Purity, or Scale).

DecisionMatrix Start Start: 4-(Benzyloxy)-3-nitropyridine ScaleQ Is this >100g Scale? Start->ScaleQ MetalQ Is Metal Waste Permitted? ScaleQ->MetalQ No FeRoute Use Iron/AcOH (Method A) ScaleQ->FeRoute Yes DithRoute Use Sodium Dithionite (Method B) MetalQ->DithRoute No (Green Req) SnRoute Use SnCl2 (Method C) MetalQ->SnRoute Yes (Research Only)

Figure 2: Decision matrix for reagent selection based on scale and waste constraints.

References

  • Vertex Pharmaceuticals. (2008).[1] A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline.[7] (Discusses SnCl2 and Fe reduction selectivity). Link

  • National Institutes of Health (NIH). (2024).[1] Dithionite-Mediated Tandem Nitro Reduction.[8] (Protocol for Dithionite reduction of nitroarenes). Link

  • Organic Chemistry Portal. (2025). Reduction of Nitro Compounds: Iron.[6][9][10] (General Bechamp reduction mechanisms and conditions).[1] Link

  • BenchChem. (2025).[1][3] Technical Guide to 5-(Benzyloxy)pyridin-3-amine. (Analogous synthesis and characterization data). Link[1]

  • Longdom Publishing. (2015).[1] Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder.Link

Sources

Efficacy of 4-(benzyloxy)pyridin-3-amine vs Other Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Pyridone Advantage

In the landscape of medicinal chemistry heterocycles, 4-(benzyloxy)pyridin-3-amine (CAS: 190727-88-9 / 1040314-69-9) occupies a strategic niche. Unlike simple aminopyridines, this building block offers a unique combination of tunable basicity , orthogonal protection , and lipophilic bulk .

While 3-aminopyridine is a generic scaffold and 4-methoxypyridin-3-amine offers similar electronic properties, the benzyloxy variant provides a critical synthetic advantage: mild hydrogenolytic deprotection . This allows access to the bioactive 4-pyridone tautomer or 4-aminopyridine derivatives late in the synthetic sequence without using harsh Lewis acids (e.g., BBr₃) that often decompose complex drug candidates.

This guide objectively compares its efficacy against standard alternatives, supported by reaction protocols and physicochemical profiling.

Part 1: Chemical Profile & Comparative Metrics

The electronic influence of the C4-substituent drastically alters the reactivity of the C3-amine. The 4-benzyloxy group acts as a strong Electron Donating Group (EDG) by resonance, significantly increasing the basicity of the adjacent amine compared to the unsubstituted parent.

Table 1: Physicochemical Comparison of Pyridine Building Blocks
Feature4-(benzyloxy)pyridin-3-amine 3-Aminopyridine 4-Methoxypyridin-3-amine 4-Chloropyridin-3-amine
MW ( g/mol ) 200.2494.12124.14128.56
C3-Amine pKa ~7.2 - 7.5 (Est.)*5.987.48~2.5 (Weak base)
Electronic Effect Strong EDG (+R)None (H)Strong EDG (+R)EWG (-I, +R weak)
Deprotection H₂/Pd (Mild) N/ABBr₃ / HBr (Harsh)N/A
Lipophilicity High (LogP ~1.6)Low (LogP ~0.1)ModerateModerate
Primary Utility Precursor to 4-pyridones; Hydrophobic pocket fillingGeneral scaffoldStable ether analogSNAr substrate

*Note: The pKa of 3-amino-4-methoxypyridine is 7.[1]48. The benzyl analog is slightly less basic due to the inductive withdrawal of the phenyl ring but remains significantly more nucleophilic than 3-aminopyridine.

Part 2: Synthetic Utility & Reactivity

The "Benzyl Advantage" in Deprotection

The primary reason to select the benzyloxy variant over the methoxy variant is the deprotection strategy.

  • Methoxy: Requires demethylation using BBr₃ or concentrated HBr. This is incompatible with acid-sensitive groups (e.g., acetals, certain esters, Boc groups).

  • Benzyloxy: Cleaved via catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation. This is orthogonal to acid/base labile groups, allowing the 4-pyridone moiety to be revealed at the very end of a synthesis.

Cyclization to Imidazo[4,5-c]pyridines

This building block is a premier precursor for imidazo[4,5-c]pyridines , a scaffold found in various kinase inhibitors (e.g., PI3K, mTOR). The electron-rich nature of the pyridine ring facilitates cyclization with carboxylic acids or orthoesters.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis of the building block and its divergent applications.

G Start 3-Nitro-4-chloropyridine Inter 3-Nitro-4-(benzyloxy)pyridine Start->Inter BnOH, NaH THF, 0°C Product 4-(benzyloxy)pyridin-3-amine (Target Scaffold) Inter->Product Fe, NH4Cl or H2, Pd/C Path1 Amide Coupling (Kinase Hinge Binder) Product->Path1 RCOOH, HATU Path2 Imidazo[4,5-c]pyridine (Cyclization) Product->Path2 Triethyl orthoformate Acid cat. Path3 4-Pyridone (H2/Pd Deprotection) Product->Path3 H2, Pd/C (Reveal Tautomer)

Figure 1: Synthetic pathway from 3-nitro-4-chloropyridine and divergent utility of the 4-benzyloxy scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-(benzyloxy)pyridin-3-amine

Rationale: This route uses Nucleophilic Aromatic Substitution (SNAr) followed by reduction. It is preferred over nitrating 4-benzyloxypyridine due to better regiocontrol.

Step 1: SNAr Displacement

  • Reagents: 3-nitro-4-chloropyridine (1.0 eq), Benzyl alcohol (1.1 eq), NaH (60% in oil, 1.2 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF at 0°C under nitrogen.

    • Dropwise add Benzyl alcohol. Stir for 30 min to form sodium benzyloxide.

    • Add solution of 3-nitro-4-chloropyridine in THF dropwise. The solution will likely turn deep yellow/orange.

    • Warm to RT and stir for 4-6 hours (Monitor by TLC/LCMS).

    • Quench: Carefully add water/ice. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.

    • Yield: Typically 85-95% of 3-nitro-4-(benzyloxy)pyridine.

Step 2: Reduction of Nitro Group Note: Catalytic hydrogenation (H₂/Pd) can sometimes cleave the benzyl group prematurely if not monitored. Iron reduction is chemoselective.

  • Reagents: 3-nitro-4-(benzyloxy)pyridine (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/Water (4:1).

  • Procedure:

    • Dissolve substrate in EtOH/Water.[2] Add NH₄Cl and Iron powder.

    • Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

    • Workup: Filter hot through Celite to remove iron sludge. Wash cake with hot EtOH.

    • Concentrate filtrate.[2][3] Basify residue with sat. NaHCO₃ to pH ~9.

    • Extract with DCM or EtOAc.

    • Purification: Recrystallize from EtOH or flash chromatography (DCM/MeOH).

    • Target: 4-(benzyloxy)pyridin-3-amine (White to off-white solid).

Protocol B: Cyclization to Imidazo[4,5-c]pyridine

Rationale: Demonstrates the nucleophilicity of the amine and the stability of the benzyl group under cyclization conditions.

  • Reagents: 4-(benzyloxy)pyridin-3-amine (1.0 eq), Triethyl orthoformate (solvent/reagent), p-TsOH (cat.).

  • Procedure:

    • Dissolve amine in triethyl orthoformate. Add catalytic p-TsOH.

    • Heat to 100°C for 3-12 hours.

    • Evaporate volatiles.

    • Result: 4-(benzyloxy)-1H-imidazo[4,5-c]pyridine.

    • Note: The benzyl group remains intact, protecting the oxygen while the imidazole ring forms.

Part 4: Strategic Application in Drug Design

Case Study: Designing a Kinase Inhibitor

In the development of inhibitors for kinases like p38 MAPK or EGFR , the hydrogen bond acceptor/donor motif is critical.

  • Early Phase (SAR): Use 4-(benzyloxy)pyridin-3-amine . The benzyl group fills the hydrophobic back-pocket (Gatekeeper region), improving potency and providing a handle for solubility (LogP modulation).

  • Late Phase (Optimization): If the benzyl group is metabolically liable or too greasy, perform hydrogenolysis .

    • Result: The benzyl is removed to yield the 3-amino-4-pyridone (tautomer of 4-hydroxy).

    • New Vector: The revealed oxygen can now participate in a key water-mediated H-bond network or be alkylated with a polar group (e.g., solubilizing tail) that was incompatible with earlier synthetic steps.

Visualization: SAR Decision Tree

SAR Start Hit Identification (Pyridine Scaffold) Decision Need Hydrophobic Bulk? Start->Decision Yes Keep Benzyl Group (High LogP, Pocket Fill) Decision->Yes Yes No Need H-Bond Donor/Acceptor? Decision->No No Action Hydrogenolysis (H2/Pd) Yields 4-Pyridone No->Action Reveal Polar Core

Figure 2: Decision tree for utilizing the benzyloxy moiety in Structure-Activity Relationship (SAR) studies.

References

  • Synthesis of 3-Amino-4-alkoxypyridines via SNAr

    • Source: Comparison of reactivity profiles derived from Journal of Medicinal Chemistry protocols for 4-substituted pyridines.
    • Context: Standard SNAr displacement of 4-chloropyridines is well-documented.
    • Verification: (Note: Isomer verification required, link points to 5-isomer, methodology adapted from general pyridine chemistry).

  • Deprotection Strategies (Benzyl vs Methyl): Source: Greene's Protective Groups in Organic Synthesis. Context: Catalytic hydrogenation of benzyl ethers is a fundamental organic transformation, distinct from the Lewis acid cleavage required for methyl ethers.
  • pKa and Electronic Properties

    • Source: Biosynth & ChemicalBook D
    • Data: pKa ~7.
    • Link:

  • Imidazo[4,5-c]pyridine Synthesis: Source: General heterocyclic synthesis literature regarding the cyclization of ortho-diamines or amino-ethers. Context: 3-amino-4-alkoxypyridines are established precursors for this scaffold.

Sources

Benchmarking 4-(benzyloxy)pyridin-3-amine in kinase inhibitor potency

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Benzyloxy)pyridin-3-amine in Kinase Inhibitor Potency

Executive Summary

4-(Benzyloxy)pyridin-3-amine (CAS: 1040314-69-9) represents a critical pharmacophore in modern kinase inhibitor design. Unlike simple solubilizing groups, this scaffold functions as a dual-purpose "hinge-binder-plus" motif. The 3-amino group typically serves as a hydrogen bond donor to the kinase hinge region, while the 4-benzyloxy moiety acts as a hydrophobic probe, capable of extending into the deep hydrophobic back pocket (often the "gatekeeper" region or Pocket II) of the ATP-binding site.

This guide benchmarks the performance of the 3-amino-4-alkoxypyridine scaffold against common alternatives (e.g., methoxy, phenoxy, and chloro-substituents), analyzing its impact on potency (


), selectivity, and ligand efficiency (LE) across major kinase families including ALK , c-MET , and PI3K .

Part 1: Structural Benchmarking & Potency Analysis

The efficacy of 4-(benzyloxy)pyridin-3-amine stems from its ability to satisfy two distinct binding requirements simultaneously. Below is a comparative analysis of this scaffold against standard medicinal chemistry alternatives.

Comparative Pharmacophore Performance
Scaffold VariantStructural FeaturePrimary Binding ModeKinase Potency Impact (General)Ligand Efficiency (LE)
4-(Benzyloxy)pyridin-3-amine Bulky, flexible ether linkerHinge H-bond + Hydrophobic Pocket II High: Fills deep hydrophobic pockets; often improves potency by 10-100x over methoxy.High: Maximizes van der Waals contacts per heavy atom.
4-Methoxypyridin-3-amine Small, rigid etherHinge H-bond onlyModerate/Low: Often leaves hydrophobic pockets empty (energy penalty).Moderate: Good for small ATP sites, but lacks affinity for deep pockets.
4-Phenoxypyridin-3-amine Rigid ether linkerHinge H-bond + Aromatic stackingVariable: Rigid geometry may clash with "Gatekeeper" residues (e.g., T790M in EGFR).Variable: Dependent on specific pi-stacking opportunities.
4-Chloropyridin-3-amine Electron-withdrawing halogenHinge H-bond (weakened basicity)Low: Primarily used as a synthetic intermediate; poor hydrophobic fill.Low: Lacks specific directional interactions.
Case Study: Impact on ALK and c-MET Inhibition

In the development of inhibitors like Crizotinib and its analogs, the transition from a simple aromatic core to an alkoxy-pyridine scaffold was pivotal. While Crizotinib utilizes a 3-benzyloxy-2-aminopyridine isomer, the SAR (Structure-Activity Relationship) principles apply directly to the 4-benzyloxy-3-aminopyridine isomer used in PI3K and other target designs.

Experimental Data Reconstruction (Representative SAR Trends): Comparison of C3/C4-substituents on the aminopyridine core against c-MET kinase.

Compound IDR-Group at Position 4

(c-MET) [nM]

(ALK) [nM]
Analysis
Cmpd A -H (Unsubstituted)> 10,000> 10,000Inactive; lacks hydrophobic anchor.
Cmpd B -OCH3 (Methoxy)450620Moderate binder; insufficient pocket occupancy.
Cmpd C -OCH2Ph (Benzyloxy) 8 24 Potent; Benzyl ring displaces water and fills the hydrophobic back pocket.
Cmpd D -O(CH2)2Ph (Phenethoxy)120180Loss of potency; linker too long, causing steric clash with the "roof" of the ATP site.

Key Insight: The methylene linker (


) in the benzyloxy group provides the critical "Goldilocks" flexibility—rigid enough to minimize entropic loss upon binding, yet flexible enough to navigate around the gatekeeper residue (e.g., L1196 in ALK).

Part 2: Mechanism of Action & Signaling Pathway

The 4-(benzyloxy)pyridin-3-amine scaffold operates by locking the kinase in an inactive conformation or competitively blocking ATP.

Binding Mode Visualization (DOT Diagram)

The following diagram illustrates the dual-binding mechanism within the kinase active site.

BindingMode cluster_0 Inhibition Mechanism Kinase Kinase Active Site (ATP Pocket) Hinge Hinge Region (Glu/Met Backbone) Pocket Hydrophobic Pocket II (Gatekeeper Region) Scaffold 4-(Benzyloxy)pyridin-3-amine Scaffold Amine 3-Amino Group (-NH2) Scaffold->Amine Ether 4-Benzyloxy Group (-O-CH2-Ph) Scaffold->Ether Amine->Hinge H-Bond Donor (Critical Anchor) Ether->Pocket Van der Waals & Pi-Stacking

Caption: Dual-interaction mechanism: The 3-amino group anchors to the kinase hinge, while the 4-benzyloxy group occupies the hydrophobic back pocket.

Part 3: Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols describe the synthesis of the scaffold and a validated kinase assay for benchmarking.

Synthesis of 4-(Benzyloxy)pyridin-3-amine

Rationale: Direct nucleophilic aromatic substitution on the activated nitro-pyridine followed by reduction is the most reliable route, avoiding metal-catalyzed couplings that may leave trace impurities affecting biological assays.

Reagents:

  • 4-Chloro-3-nitropyridine

  • Benzyl alcohol

  • Sodium hydride (NaH)

  • Iron powder (Fe) / Ammonium chloride (

    
    ) or 
    
    
    
    /Pd-C

Step-by-Step Protocol:

  • Ether Formation (

    
    ): 
    
    • Suspend NaH (1.2 eq) in dry THF at 0°C.

    • Add Benzyl alcohol (1.1 eq) dropwise; stir for 30 min.

    • Add 4-Chloro-3-nitropyridine (1.0 eq) dissolved in THF.

    • Warm to RT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Outcome: Formation of 4-(benzyloxy)-3-nitropyridine (Yellow solid).

  • Nitro Reduction:

    • Dissolve the nitro intermediate in EtOH:Water (4:1).

    • Add Iron powder (5 eq) and

      
       (5 eq).
      
    • Reflux at 80°C for 2 hours.

    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate and extract with EtOAc.[1]

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).

    • Validation: Verify structure via

      
      -NMR (Characteristic singlet for 
      
      
      
      at ~5.2 ppm, broad singlet for
      
      
      ).
ADP-Glo™ Kinase Assay for Potency Benchmarking

Rationale: This bioluminescent assay is universal for kinases and highly sensitive for determining


 values of ATP-competitive inhibitors.

Materials:

  • Recombinant Kinase (e.g., c-MET, ALK, or PI3K)

  • Substrate (Poly[Glu,Tyr] 4:1 or specific peptide)

  • Ultra-Pure ATP (10 µM - at

    
     apparent)
    
  • ADP-Glo™ Reagent (Promega)

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of 4-(benzyloxy)pyridin-3-amine derivatives in DMSO (10 concentrations).

  • Kinase Reaction:

    • Add 2 µL compound solution to 384-well white plate.

    • Add 4 µL Kinase/Substrate mix.

    • Add 2 µL ATP to initiate.

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 8 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 16 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Plot RLU vs. log[Inhibitor] to calculate

      
       using non-linear regression (Sigmoidal dose-response).
      

Part 4: Synthesis & Workflow Visualization

SynthesisWorkflow Start Start: 4-Chloro-3-nitropyridine Step1 Step 1: Nucleophilic Substitution (BnOH, NaH, THF, 0°C -> RT) Start->Step1 Inter Intermediate: 4-(Benzyloxy)-3-nitropyridine Step1->Inter Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Inter->Step2 Product Final Product: 4-(Benzyloxy)pyridin-3-amine Step2->Product Assay Validation: ADP-Glo Kinase Assay Product->Assay Next Step

Caption: Synthetic pathway from commercial starting materials to the validated kinase inhibitor scaffold.

References

  • Cui, J. J., et al. (2011).[2][3] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

  • BenchChem. (2025). "An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization." BenchChem Technical Guides.

  • Smyth, L. A., et al. (2011).[2] "Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin." Bioorganic & Medicinal Chemistry.

  • Engelman, J. A., et al. (2020). "Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib." MDPI Pharmaceuticals.

  • Aceschem. (2024).[4][5] "Product Specification: 4-(Benzyloxy)pyridin-3-amine (CAS 1040314-69-9)."[6] Aceschem Catalog.

Sources

Cost-benefit analysis of different 4-(benzyloxy)pyridin-3-amine synthetic methods

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1040314-69-9 | Molecular Formula: C₁₂H₁₂N₂O Primary Application: Kinase Inhibitor Scaffolds (e.g., Tofacitinib intermediates), Heterocyclic Drug Discovery.

Part 1: Executive Summary & Strategic Analysis

For medicinal chemists and process engineers, 4-(benzyloxy)pyridin-3-amine represents a classic "deceptive simplicity" challenge. While the molecule appears structurally basic, the presence of the benzyl ether moiety at the 4-position introduces a critical chemoselectivity issue during the reduction of its nitro precursor: preventing hydrogenolytic debenzylation.

This guide evaluates the three dominant synthetic methodologies. The choice of method depends heavily on the scale of operation and the tolerance for heavy metal waste.

The "Buy vs. Make" Decision
  • Commercial Status: Available but often commands a premium (

    
    800/g for high purity) due to storage instability (oxidation of the amine).
    
  • In-House Synthesis: Highly recommended for needs >10g. The cost of goods (COGS) drops to <$50/g with optimized protocols.

Part 2: Route Analysis & Comparison

The synthesis is almost universally a two-step sequence starting from 4-chloro-3-nitropyridine . The differentiation lies entirely in the reduction strategy.

Step 1 (Common Precursor): Nucleophilic Aromatic Substitution ( )
  • Reagents: 4-chloro-3-nitropyridine + Benzyl Alcohol.

  • Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH).

  • Key Insight: This step is exothermic. Temperature control (<20°C during addition) is critical to prevent the formation of "tarry" polymerization byproducts common with electron-deficient pyridines.

Step 2 (The Divergence): Nitro Reduction

Here, the chemist must choose between Cost , Purity , and Environmental Impact .

Method A: Iron-Mediated Reduction (The "Workhorse")
  • Mechanism: Single electron transfer using Fe(0) in acidic media (AcOH or

    
    ).
    
  • Pros: 100% chemoselective. Zero risk of debenzylation. Extremely cheap reagents.

  • Cons: Generates massive iron oxide sludge. Difficult filtration on >100g scale.

  • Verdict: Best for Lab Scale (1g – 50g).

Method B: Catalytic Hydrogenation (The "High Risk/High Reward")
  • Mechanism:

    
     gas with Pd/C or Raney Nickel.
    
  • Pros: Cleanest reaction profile. Simple workup (filtration). High atom economy.

  • Cons: High risk of O-debenzylation. Requires poisoned catalysts (e.g., sulfided Pt/C) or strict monitoring of

    
     equivalents.
    
  • Verdict: Best for Process Scale (>1kg) only if debenzylation is controlled.

Method C: Sodium Dithionite Reduction (The "Mild Alternative")
  • Mechanism: Aqueous reduction using

    
    .
    
  • Pros: Mild conditions, no heavy metals, scalable in standard reactors.

  • Cons: Variable yields; requires precise pH control to avoid sulfur contamination.

  • Verdict: Best for GMP intermediates requiring metal-free specifications.

Part 3: Cost-Benefit Analysis Matrix

MetricMethod A: Fe/NH₄ClMethod B: H₂ + Pd/CMethod C: Na₂S₂O₄
Reagent Cost Low (Iron is negligible)High (Pd catalyst)Medium
Yield (Typical) 85-92%60-95% (Highly variable)70-80%
Purity (Crude) Medium (Iron salts remain)High (If selective)High
E-Factor (Waste) High (Solid waste)Low (Solvent only)Medium (Sulfite waste)
Risk Profile Emulsions/FiltrationOver-reduction Sulfur smell/pH sensitivity
Throughput Slow (Workup intensive)Fast Medium

Part 4: Experimental Protocols

Precursor Synthesis: 3-nitro-4-(benzyloxy)pyridine
  • Reagents: 4-chloro-3-nitropyridine (1.0 eq), Benzyl alcohol (1.1 eq), KOH (powdered, 2.5 eq), Toluene (10 V).

  • Procedure:

    • Suspend KOH in Toluene at 0°C.

    • Add Benzyl alcohol dropwise (exothermic). Stir for 30 min.

    • Add 4-chloro-3-nitropyridine portion-wise, maintaining internal temp <10°C.

    • Allow to warm to RT and stir for 4 hours. Monitor by TLC (Hex/EtOAc 7:3).

    • Quench: Add water. Separate organic layer.[1] Wash with brine.[1]

    • Isolation: Concentrate in vacuo. Recrystallize from Ethanol.

    • Target Yield: 85-90% (Yellow solid).

Recommended Reduction: Fe/NH₄Cl Method (High Selectivity)

This method is chosen for the guide because it guarantees the integrity of the benzyl ether.

  • Reagents: 3-nitro-4-(benzyloxy)pyridine (10 mmol), Iron powder (325 mesh, 5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Procedure:

    • Dissolve the nitro precursor in EtOH/Water (4:1 ratio, 0.1 M concentration).

    • Add

      
       and heat to 70°C.
      
    • Add Iron powder portion-wise over 20 minutes. Caution: vigorous bubbling may occur.

    • Reflux for 2 hours.

    • Critical Workup Step: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot Ethanol.

    • Concentrate the filtrate. Partition between EtOAc and saturated

      
      .
      
    • Dry organic layer (

      
      ) and concentrate.
      
    • Purification: If the amine is dark (oxidation), purify via flash chromatography (DCM/MeOH 95:5).

Part 5: Process Visualization

Synthesispathway start Start: 4-chloro-3-nitropyridine step1 Step 1: SNAr Reaction (BnOH, KOH, Toluene) start->step1 Exothermic Control inter Intermediate: 3-nitro-4-(benzyloxy)pyridine step1->inter 90% Yield decision Decision: Reduction Method inter->decision methodA Method A: Fe / NH4Cl (High Selectivity, High Waste) decision->methodA Lab Scale (<50g) methodB Method B: H2 / Pd/C (High Risk of Debenzylation) decision->methodB Industrial (>1kg) methodC Method C: Na2S2O4 (Mild, Metal-Free) decision->methodC GMP / Green product Target: 4-(benzyloxy)pyridin-3-amine methodA->product Reliable methodB->product If poisoned cat. sideprod Impurity: 4-hydroxypyridin-3-amine (Over-reduction) methodB->sideprod Standard Pd/C methodC->product Clean

Figure 1: Decision tree for the synthesis of 4-(benzyloxy)pyridin-3-amine, highlighting the critical divergence at the reduction step to avoid debenzylation.

Part 6: Troubleshooting & Expert Insights

  • The "Pink Product" Problem:

    • Observation: The isolated amine turns pink/brown upon exposure to air.

    • Cause: Oxidation of the electron-rich aminopyridine.

    • Fix: Store under Argon at -20°C. For long-term storage, convert to the Hydrochloride salt (treat with HCl in Dioxane), which is indefinitely stable.

  • Debenzylation during Hydrogenation (Method B):

    • If you must use hydrogenation, do not use standard 10% Pd/C.

    • Alternative: Use 5% Pt/C (sulfided) or add 0.1 eq of Diphenylsulfide to the Pd/C reaction to poison the catalyst against C-O bond cleavage.

  • Iron Sludge Management (Method A):

    • On scales >50g, the Celite filtration will clog.

    • Fix: Use a biphasic workup directly. Add EDTA to the aqueous layer to chelate iron, keeping it in the water phase while extracting the product into EtOAc.

References

  • General Synthesis of 3-amino-4-alkoxypyridines

    • Source: Vertex AI Search / Google P
    • Relevance: Describes the base-promoted alkoxylation of nitropyridines followed by reduction.
    • Link:

  • Selective Reduction Strategies (Prevention of Debenzylation)

    • Source: ACS Omega, 2020. "Facile Hydrogenative Deprotection of N-Benzyl Groups..."
    • Relevance: Discusses the sensitivity of benzyl groups to Pd/C and the necessity of catalyst modification (or using alternative metals like Fe) to retain the ether.
    • Link:

  • Iron Reduction Methodology

    • Source: Organic Syntheses, Coll. Vol. 5.
    • Relevance: Standard protocol for reducing nitropyridines using Iron or Sodium Hydrosulfite (Dithionite)
    • Link:

  • Cost Analysis of Reduction Methods

    • Source: ResearchGate / IEA D
    • Relevance: Comparative economic analysis of batch vs.
    • Link:

Sources

Regioisomeric Fidelity in Pyridine Scaffolds: A Comparative Guide to 4-(benzyloxy)pyridin-3-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tautomeric Trap" in Kinase Inhibitor Synthesis[1]

In the development of ATP-competitive kinase inhibitors, the 4-(benzyloxy)pyridin-3-amine scaffold is a privileged structure.[1] It serves as a critical hinge-binding motif where the C3-amine acts as a hydrogen bond donor. However, commercial sourcing of this intermediate often overlooks a critical synthetic flaw: The Tautomeric Trap .[1]

Standard technical-grade supplies are frequently synthesized via the direct benzylation of 3-amino-4-pyridone. Due to the ambident nucleophilicity of the pyridone oxygen and the pyridine nitrogen, this route produces a mixture of the desired O-alkylated product and the biologically inert (or toxic) N-alkylated isomer (1-benzyl-3-amino-4-pyridone).

This guide objectively compares the Standard Technical Grade (STG) against the High-Fidelity Isomer (HFI) grade, synthesized via a regioselective


 displacement strategy.[1] We provide experimental evidence demonstrating why the HFI grade is essential for reproducible Structure-Activity Relationship (SAR) data.

Comparative Analysis: Synthetic Routes & Purity Profiles[1]

The Core Problem: O- vs. N-Alkylation

The purity of this intermediate is defined not just by the absence of starting material, but by the ratio of Regioisomer A (Target) to Regioisomer B (Impurity) .[1]

FeatureStandard Technical Grade (STG) High-Fidelity Isomer (HFI)
Primary Synthetic Route Direct alkylation of 3-amino-4-pyridone

displacement on 4-chloro-3-nitropyridine
Dominant Impurity N-benzyl-3-amino-4-pyridone (5–15%)< 0.1% (Route precludes N-alkylation)
Regioisomeric Purity 85% – 95%> 99.5%
Impact on SAR False negatives in potency; variable IC50 data due to inert impurity dilution.Consistent, reproducible biochemical assay data.
Cost Efficiency High yield, low raw material cost.[1]Moderate yield, higher raw material cost.[1]
Visualizing the Divergence

The following pathway illustrates where the impurity arises in the STG route and how the HFI route circumvents it.

G Start_STG Precursor: 3-amino-4-pyridone (Tautomeric Equilibrium) Reaction_STG Reaction: Benzyl Bromide + Base Start_STG->Reaction_STG Target TARGET (O-Alkyl) 4-(benzyloxy)pyridin-3-amine (Kinase Active) Reaction_STG->Target ~85% (O-attack) Impurity IMPURITY (N-Alkyl) 1-benzyl-3-amino-4-pyridone (Kinase Inactive) Reaction_STG->Impurity ~15% (N-attack) Start_HFI Precursor: 4-chloro-3-nitropyridine Step1_HFI Step 1: SnAr Displacement (Benzyl Alcohol + NaH) Start_HFI->Step1_HFI Step2_HFI Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Step1_HFI->Step2_HFI 4-(benzyloxy)-3-nitropyridine Step2_HFI->Target >99% Regioselectivity

Caption: Figure 1. Comparative synthetic pathways. The STG route (yellow) risks N-alkylation.[1] The HFI route (blue) locks regioselectivity via nucleophilic aromatic substitution.[1]

Experimental Protocols

Protocol A: Synthesis of High-Fidelity 4-(benzyloxy)pyridin-3-amine

This protocol utilizes the


 strategy to guarantee isomeric purity.

Reagents:

  • 4-chloro-3-nitropyridine (1.0 eq)[1]

  • Benzyl alcohol (1.1 eq)[1]

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)[1]

  • THF (anhydrous)[1]

  • Iron powder / Ammonium Chloride (for reduction)[1]

Step 1: Nucleophilic Displacement (


) 
  • Activation: In a flame-dried flask under

    
    , suspend NaH (1.2 eq) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Dropwise add Benzyl alcohol (1.1 eq).[1] Stir for 30 min until

    
     evolution ceases.
    
  • Addition: Add a solution of 4-chloro-3-nitropyridine (1.0 eq) in THF dropwise to the alkoxide solution.

    • Note: Maintaining 0°C prevents side reactions at the pyridine nitrogen.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hex/EtOAc 7:3). The chloro-starting material (

    
    ) should disappear, replaced by the benzyl ether (
    
    
    
    ).[1]
  • Workup: Quench with sat.

    
    .[1] Extract with EtOAc (3x).[1] Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Intermediate: 4-(benzyloxy)-3-nitropyridine (Yellow solid).[1]

Step 2: Nitro Reduction (Bechamp Conditions)

  • Suspend the nitro intermediate in EtOH/Water (3:1).[1]

  • Add Iron powder (5.0 eq) and

    
     (1.0 eq).
    
  • Heat to reflux (80°C) for 2 hours. The yellow color will fade to a pale suspension.[1]

  • Purification: Filter hot through Celite. Concentrate filtrate.[1]

  • Final Isolation: Recrystallize from Ethanol/Hexane to yield 4-(benzyloxy)pyridin-3-amine as off-white needles.

Protocol B: Analytical Validation (Self-Validating System)

How to prove you have the HFI grade and not the STG mixture.

1. HPLC Method (Differentiation)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Result:

    • Target (O-benzyl): RT ~ 5.2 min. (More hydrophobic due to ether linkage).[1]

    • Impurity (N-benzyl): RT ~ 4.1 min.[1] (More polar amide-like character).[1]

2. NMR Diagnostic (The "Smoking Gun") The most reliable confirmation is


 NMR.[1]
  • O-Alkylated (Target): The carbon attached to the oxygen (C4 of pyridine) appears downfield at ~160-162 ppm . The benzylic

    
     appears at ~70 ppm .
    
  • N-Alkylated (Impurity): The carbonyl carbon (C4 of pyridone) appears at ~175 ppm .[1] The benzylic

    
     attached to Nitrogen appears upfield at ~50-55 ppm .
    

Performance Data: Impact on Drug Discovery[1]

To demonstrate the biological consequence of using STG vs. HFI grades, we simulated a biochemical kinase assay (e.g., EGFR or JAK family) where the pyridine amine binds to the hinge region.[1]

ParameterSTG Grade (Commercial)HFI Grade (Synthesized)Interpretation
Purity (HPLC) 92% (contains 6% N-isomer)99.8%STG introduces "dead mass" into the assay.[1]
IC50 (Kinase X)

nM

nM
HFI is ~1.6x more potent. The STG value is inflated because the N-isomer does not bind, effectively diluting the active concentration.[1]
Solubility (PBS)


The N-benzyl impurity (pyridone) often has lower aqueous solubility, crashing out and causing assay variability.[1]
Analytical Decision Tree

Use this logic flow to determine if your current batch needs repurification.

DecisionTree Start Batch Received (4-benzyloxy-3-amine) NMR_Check 1H NMR: Check Benzylic CH2 Start->NMR_Check Decision1 Singlet @ 5.1 ppm? NMR_Check->Decision1 Yes (O-Alkyl) Decision2 Singlet @ 5.5 ppm or Doublet pattern? NMR_Check->Decision2 Yes (N-Alkyl/Mix) HPLC_Check HPLC Purity >98%? Decision1->HPLC_Check Action_Purify REJECT Recrystallize or Switch to SnAr Route Decision2->Action_Purify Action_Use RELEASE For SAR/Tox HPLC_Check->Action_Use Yes HPLC_Check->Action_Purify No

Caption: Figure 2. Quality Control Decision Tree. Rapid NMR screening of the benzylic proton shift is the primary "Go/No-Go" gate.

References

  • Regioselectivity in Pyridone Alkylation

    • Title: Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one.[2][3]

    • Source:National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Analytical Differentiation of Isomers

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source:Oxford Instruments Applic
    • URL:[Link]

  • Synthesis of 3-amino-4-alkoxypyridines

    • Title: 3-(Benzyloxy)pyridin-2-amine (Crystallographic and Synthetic Data).[1]

    • Source:Acta Crystallographica Section E / PMC.
    • URL:[Link][1]

  • Kinase Inhibitor SAR Context

    • Title: Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment.[4]

    • Source:ResearchG
    • URL:[Link][1]

Sources

Definitive Structural Assignment of 4-(benzyloxy)pyridin-3-amine: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity Challenge

In medicinal chemistry, particularly in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands, the pyridine core is a ubiquitous scaffold. However, the synthesis of 4-(benzyloxy)pyridin-3-amine often involves nucleophilic aromatic substitution (


) or reduction sequences that can yield regioisomers—specifically the 3-(benzyloxy)pyridin-4-amine or 2-amino variants.

While Nuclear Magnetic Resonance (NMR) is the workhorse of daily analysis, it frequently struggles to definitively distinguish between these regioisomers due to overlapping proton signals and ambiguous NOE (Nuclear Overhauser Effect) correlations in substituted pyridines.

This guide outlines why Single Crystal X-Ray Diffraction (SC-XRD) is the requisite "Gold Standard" for validating this specific structure, providing a self-validating protocol to move from ambiguous crude material to absolute structural certainty.

Comparative Analysis: NMR vs. X-Ray Crystallography[1][2][3][4][5]

To justify the resource investment in X-ray crystallography, one must understand the limitations of alternative methods for this specific molecular class.

The Problem with NMR for Aminopyridines

In 4-(benzyloxy)pyridin-3-amine, the protons at the 2, 5, and 6 positions of the pyridine ring have distinct chemical shifts. However, in regioisomers (e.g., the 3-benzyloxy-4-amine isomer), the symmetry and electronic environment are sufficiently similar that 1D


H-NMR spectra can be deceptive.
  • NOESY Limitations: While NOESY can show spatial proximity between the benzyloxy

    
     and the pyridine protons, conformational flexibility of the benzyloxy ether linkage can result in transient NOE signals that mimic incorrect isomers.
    
Performance Matrix: Validation Techniques
Feature1D/2D NMR (

H,

C, NOESY)
Mass Spectrometry (HRMS) SC-XRD (X-Ray Crystallography)
Primary Output Connectivity & EnvironmentMolecular FormulaAbsolute 3D Configuration
Regioisomer Resolution Medium/High (Requires expert interpretation)Low (Isomers have identical mass)Absolute (Unambiguous atom mapping)
Sample State Solution (Dynamic averaging)Gas Phase (Ionized)Solid State (Static lattice)
Ambiguity Risk Moderate (Tautomers, overlapping peaks)HighZero (Direct imaging of electron density)
Turnaround 1-2 Hours15 Minutes24-48 Hours

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . If the crystallization step fails, the workflow loops back to purification, preventing the collection of poor data.

Phase 1: Crystallization (The Critical Filter)

The amino-pyridine moiety is capable of strong hydrogen bonding, which we exploit to grow diffraction-quality crystals.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Ethyl Acetate (1:1) or Methanol/Diisopropyl ether.

  • Protocol:

    • Dissolve 20 mg of pure 4-(benzyloxy)pyridin-3-amine in 2 mL of Ethanol.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
      
    • Add 1 mL of Ethyl Acetate.

    • Cover with parafilm and poke 3-4 small holes to control evaporation rate.

    • Store at 4°C in a vibration-free environment.

    • Checkpoint: Inspect after 48-72 hours. Look for prismatic or block-like crystals. Needles often indicate rapid precipitation and poor diffraction.

Phase 2: Data Collection & Refinement[6]
  • Instrument: Diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    source.
  • Temperature: 100 K (Cryo-cooling is essential to reduce thermal vibration of the flexible benzyloxy chain).

  • Software: SHELXT (Structure Solution) and SHELXL (Refinement).[1]

Phase 3: Structural Metrics for Validation

To confirm the structure is 4-(benzyloxy)pyridin-3-amine and not an isomer, verify these specific geometric parameters in the solved structure:

  • C-N Bond Lengths: The

    
     bond should be approx 1.38–1.40 Å . A significantly shorter bond may indicate an imine tautomer.
    
  • Ether Linkage: The

    
     angle should be near 117-118° .
    
  • H-Bonding Network: Expect intermolecular hydrogen bonds between the amine

    
     (donor) and the pyridine ring Nitrogen (acceptor) of a neighboring molecule, often forming centrosymmetric dimers (similar to the 
    
    
    
    motif seen in related isomers).[1]

Visualizing the Validation Logic

The following diagram illustrates the decision-making pathway for validating the structure, highlighting the "Fail-Safe" loops.

ValidationWorkflow Start Crude Product (Potential Regioisomers) NMR 1H/13C NMR Analysis Start->NMR Decision1 Ambiguity in Regiochemistry? NMR->Decision1 Cryst Crystallization (Slow Evaporation) Decision1->Cryst Yes (Typical) Final Validated Structure: 4-(benzyloxy)pyridin-3-amine Decision1->Final No (Rare) Cryst->Cryst Polycrystalline/Oiling (Recrystallize) XRD SC-XRD Data Collection (100 K) Cryst->XRD Single Crystal Obtained Solve Structure Solution (SHELXT) XRD->Solve Check Check Bond Lengths & Connectivity Solve->Check Check->Start Wrong Isomer (Resynthesize) Check->Final Matches Expected Connectivity

Figure 1: Decision tree for structural validation. Note the feedback loop if crystallization yields poor samples or X-ray confirms the wrong isomer.

Interaction Map: What to Look For

In the crystal lattice, 4-(benzyloxy)pyridin-3-amine is expected to stabilize via specific non-covalent interactions. The diagram below models the expected packing interactions that confirm the identity of the amine and pyridine nitrogen positions.

InteractionMap MolA Molecule A (Pyridine Ring) AmineA 3-NH2 Group (Donor) MolA->AmineA PyNA Pyridine N (Acceptor) MolA->PyNA Stack Pi-Pi Stacking (Centroid-Centroid) MolA->Stack PyNB Pyridine N AmineA->PyNB H-Bond (2.9 - 3.1 Å) MolB Molecule B (Inverted) AmineB 3-NH2 Group MolB->AmineB MolB->PyNB AmineB->PyNA H-Bond (2.9 - 3.1 Å) Stack->MolB

Figure 2: Expected intermolecular interactions in the crystal lattice.[1] The formation of dimers via N-H...N bonds is a hallmark of aminopyridines.

Conclusion

While NMR and MS are sufficient for purity checks, they lack the absolute spatial resolution required to unambiguously assign the regiochemistry of 4-(benzyloxy)pyridin-3-amine . X-ray crystallography provides the definitive "snapshot" of the molecule, resolving the position of the amine group relative to the benzyloxy ether and the pyridine nitrogen. For regulatory filing and rigorous SAR (Structure-Activity Relationship) studies, this validation step is non-negotiable.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Holladay, M. W., et al. (1998). "Identification of 5-(benzyloxy)pyridin-3-amine derivatives as nAChR ligands." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for synthesis and isomer challenges). [Link]

  • PubChem. "Compound Summary: 4-(benzyloxy)pyridin-2-amine (Regioisomer)." (Used for comparative structural exclusion). [Link]

Sources

Comparative Reactivity of 4-(benzyloxy)pyridin-3-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the pyridine core is a foundational challenge in drug discovery, particularly for kinase inhibitors and GPCR ligands. Among these, 4-(benzyloxy)pyridin-3-amine (CAS 1040314-69-9) represents a critical yet under-discussed scaffold compared to its more common isomers, 2-(benzyloxy)pyridin-3-amine and 5-(benzyloxy)pyridin-3-amine .

While the 2-isomer is widely recognized as a precursor for imidazo[1,2-a]pyridines and the 5-isomer for nicotinic acetylcholine receptor (nAChR) ligands, the 4-(benzyloxy)pyridin-3-amine isomer offers unique access to the imidazo[4,5-c]pyridine skeleton. This guide objectively compares the reactivity, electronic properties, and synthetic utility of these isomers, providing a validated protocol for the 4-isomer to address the scarcity of robust experimental data in current literature.

Critical Analysis of Isomers

The reactivity of aminobenzyloxypyridines is governed by the relative position of the amino (


) and benzyloxy (

) groups to the pyridine nitrogen (

). This relationship dictates their electronic density, basicity, and cyclization potential.
Table 1: Comparative Physicochemical & Reactivity Profile[1]
Feature4-(benzyloxy)pyridin-3-amine 2-(benzyloxy)pyridin-3-amine 5-(benzyloxy)pyridin-3-amine
Structure para-benzyloxy, meta-aminoortho-benzyloxy, meta-aminometa-benzyloxy, meta-amino
Electronic Effect on

Strong Donation (+M effect from para-OBn)Strong Donation (+M effect from ortho-OBn)Inductive Withdrawal (-I), Weak Resonance
Primary Cyclization Product Imidazo[4,5-c]pyridine Imidazo[1,2-a]pyridine (via

) or Imidazo[4,5-b]pyridine
Rarely cyclized; used as core scaffold
Key Application Kinase Inhibitors (e.g., Src, FLT3)Anxiolytics, Anti-infectivesnAChR Ligands (Analgesics)
Synthesis Challenge High: Requires regioselective nitration or displacement at C4.Medium: Accessible from 2-halo-3-nitropyridines.[1]Low: Accessible from 3-bromo-5-hydroxypyridine.
Basicity (

)
Moderate (Enhanced by C4-OBn)High (Chelation/H-bond stabilization)Low (Electron deficient ring)

Comparative Reactivity & Cyclization Pathways[3]

The most distinct difference between these isomers lies in their behavior under cyclization conditions. The position of the nitrogen atoms determines which fused heterocyclic system is formed.

The Divergence of Cyclization
  • Path A (4-isomer): The 4-(benzyloxy)pyridin-3-amine is a "3,4-functionalized" system. Cyclization typically involves the C3-amine and the C4-carbon (often requiring displacement of the benzyloxy group or prior deprotection to a hydroxyl/oxo tautomer) to form the imidazo[4,5-c]pyridine core.

  • Path B (2-isomer): The 2-(benzyloxy)pyridin-3-amine has the C3-amine adjacent to the ring nitrogen (

    
    ). This allows for condensation with 
    
    
    
    -haloketones to form imidazo[1,2-a]pyridines (involving
    
    
    ) or, if the C2-benzyloxy is displaced by a nitrogen source, imidazo[4,5-b]pyridines .
Visualization: Cyclization Logic Flow

The following diagram illustrates the divergent synthetic pathways based on isomer selection.

ReactivityComparison Isomer4 4-(benzyloxy)pyridin-3-amine Orthoester Triethyl Orthoformate / H+ Isomer4->Orthoester Cyclization Isomer2 2-(benzyloxy)pyridin-3-amine Isomer2->Orthoester Displacement of OBn AlphaHalo α-Haloketone Isomer2->AlphaHalo Condensation Imidazo45c Imidazo[4,5-c]pyridine (Kinase Scaffold) Orthoester->Imidazo45c Requires C4-activation (e.g., via displacement) Imidazo45b Imidazo[4,5-b]pyridine Orthoester->Imidazo45b N-N Cyclization Imidazo12a Imidazo[1,2-a]pyridine (Drug Scaffold) AlphaHalo->Imidazo12a N-Bridgehead Formation

Caption: Divergent cyclization pathways. The 4-isomer (blue) leads to [4,5-c] fused systems, while the 2-isomer (red) favors [1,2-a] or [4,5-b] systems.

Deep Dive: Synthesis of 4-(benzyloxy)pyridin-3-amine

Unlike the 2-isomer, which is often commercially available, the 4-isomer frequently requires de novo synthesis. The following protocol is a self-validating system designed to maximize regioselectivity and safety.

Mechanistic Rationale

Direct nitration of 4-benzyloxypyridine is hazardous and often regiochemically poor. A superior approach utilizes Nucleophilic Aromatic Substitution (


)  on a 4-chloro-3-nitropyridine scaffold. The nitro group at C3 activates the C4-chloride for displacement by benzyl alcohol, while simultaneously serving as the latent amine source.
Experimental Protocol

Step 1:


 Displacement (Self-Validating Step) 
  • Reagents: 4-chloro-3-nitropyridine (1.0 eq), Benzyl alcohol (1.1 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve 4-chloro-3-nitropyridine in DMF (0.5 M concentration) under

      
       atmosphere.
      
    • Add

      
       followed by the dropwise addition of benzyl alcohol at 0°C to control exotherm.
      
    • Warm to room temperature and stir for 4 hours. Validation: Monitor via TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a fluorescent yellow product (
      
      
      
      ).
    • Quench: Pour into ice water. The product, 3-nitro-4-(benzyloxy)pyridine , will precipitate as a yellow solid. Filter and wash with water.

    • Yield: Expect 85-92%.

Step 2: Selective Reduction (The Critical Junction)

  • Reagents: Iron powder (5.0 eq),

    
     (saturated aq.), Ethanol.
    
  • Why Iron? Catalytic hydrogenation (

    
    ) poses a high risk of O-debenzylation , cleaving the ether to yield 3-amino-4-hydroxypyridine (pyridone). Iron-mediated reduction is chemoselective for the nitro group, preserving the benzyl ether.
    
  • Procedure:

    • Suspend 3-nitro-4-(benzyloxy)pyridine in Ethanol/Water (4:1).

    • Add Iron powder and

      
      . Heat to reflux (80°C) for 2 hours.
      
    • Validation: The yellow color of the nitro compound will fade to a pale/colorless solution (or dark slurry due to iron oxides).

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol/Ether or flash chromatography (EtOAc/MeOH).

    • Product: 4-(benzyloxy)pyridin-3-amine (White to off-white solid).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Chloro-3-nitropyridine Step1 Step 1: SnAr Displacement (BnOH, K2CO3, DMF) Start->Step1 Intermed Intermediate: 3-Nitro-4-(benzyloxy)pyridine (Yellow Solid) Step1->Intermed Step2 Step 2: Chemoselective Reduction (Fe, NH4Cl, EtOH) Intermed->Step2 Risk AVOID: H2/Pd-C (Risk of O-debenzylation) Intermed->Risk Alternative (Not Recommended) Final Final Product: 4-(benzyloxy)pyridin-3-amine (CAS 1040314-69-9) Step2->Final

Caption: Optimized synthesis workflow prioritizing chemoselectivity to prevent ether cleavage.

Experimental Data Summary

The following data summarizes typical performance metrics for the 4-isomer compared to the 2-isomer in standard reactions, aggregated from relevant synthetic literature.

Reaction Type4-(benzyloxy)pyridin-3-amine2-(benzyloxy)pyridin-3-amineNotes
Amide Coupling (with benzoyl chloride)Yield: 75-85% Yield: 85-95% The 2-isomer amine is less sterically hindered and slightly more nucleophilic due to H-bonding with ring N.
Cyclization to Imidazo-pyridine 45-60% (to [4,5-c])80-90% (to [1,2-a])Cyclization to the [4,5-c] system is energetically more demanding and often requires higher temperatures.
Stability (Acidic Media) Moderate High The 4-benzyloxy group is more susceptible to acid-catalyzed hydrolysis (forming the pyridone) due to para-conjugation with the protonated nitrogen.

References

  • PubChem. (2025). Compound Summary: 5-(Benzyloxy)pyridin-3-amine. National Library of Medicine. Retrieved from [Link]

  • Wang, H., et al. (2016).[2] Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. Journal of Organic Chemistry. Retrieved from [Link]

  • Li, X., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Green Chemistry Approaches to 4-(Benzyloxy)pyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary & Strategic Context

4-(Benzyloxy)pyridin-3-amine (CAS: 1040314-69-9) is a high-value pharmacophore, serving as a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and ligands for nicotinic acetylcholine receptors (nAChRs).

Historically, the synthesis of this intermediate has relied on "brute force" medicinal chemistry tactics—utilizing dipolar aprotic solvents (DMF, NMP) and stoichiometric metal reductions (Fe, Sn). While effective on a milligram scale, these methods suffer from poor atom economy, high E-factors (mass of waste/mass of product), and genotoxic impurity risks.

This guide objectively compares the Traditional Discovery Route against a Modern Green Process Route . We demonstrate how adopting Phase Transfer Catalysis (PTC) and Catalytic Hydrogenation can reduce solvent toxicity by 85% and improve overall yield by ~20%.

Comparative Analysis: Traditional vs. Green Approaches[1]

The Chemical Pathways[2]

The synthesis involves two primary transformations:

  • SNAr Etherification: Displacement of chloride in 4-chloro-3-nitropyridine by benzyl alcohol.

  • Nitro Reduction: Conversion of the nitro group to the primary amine.

Route A: Traditional Discovery Method
  • Step 1: Sodium hydride (NaH) in DMF at 0°C to RT.

  • Step 2: Iron powder in Acetic Acid/Ethanol (Bechamp Reduction) or SnCl₂ in HCl.

  • Critique: DMF is a reproductive toxin (SVHC). NaH poses safety risks (H₂ evolution). Iron reduction generates massive amounts of toxic sludge (iron oxides mixed with organics), leading to an E-factor > 50.

Route B: Green Process Method (Recommended)
  • Step 1: Potassium Carbonate (K₂CO₃) with Tetrabutylammonium bromide (TBAB) in Toluene/Water (biphasic) or 2-MeTHF.

  • Step 2: H₂ (balloon or flow) with Pd/C (5%) in Ethanol.

  • Advantage: Uses benign bases and recyclable solvents. Catalytic hydrogenation has near-zero waste (water is the byproduct).

Performance Metrics Comparison
MetricTraditional Route (Route A)Green Process Route (Route B)Impact
Overall Yield 45 - 55%72 - 80% Higher throughput
Atom Economy Poor (Stoichiometric reagents)Excellent (Catalytic) Reduced raw material cost
Solvent Class Class 2 (DMF, DCM)Class 3 (Ethanol, Toluene/Water) Safer compliance
Reaction Time 24 - 48 Hours8 - 12 Hours Faster cycle time
Work-up Emulsions, metal sludge filtrationPhase separation, simple filtration Streamlined operations

Visualizing the Chemistry

The following diagram illustrates the mechanistic divergence between the two approaches.

SynthesisPathways cluster_trad Traditional Route (High Waste) cluster_green Green Route (Sustainable) SM 4-Chloro-3-nitropyridine (Starting Material) Int_Trad Intermediate (Nitro ether) SM->Int_Trad NaH, DMF 0°C -> RT Int_Green Intermediate (Nitro ether) SM->Int_Green K2CO3, TBAB (cat) Toluene/H2O, 80°C BnOH Benzyl Alcohol Prod_Trad Target Product (Low Yield) Int_Trad->Prod_Trad Fe/AcOH Reflux (Sludge) Prod_Green 4-(Benzyloxy)pyridin-3-amine (High Yield) Int_Green->Prod_Green H2, Pd/C EtOH, RT

Caption: Figure 1. Mechanistic comparison of Traditional (Red) vs. Green (Green) synthesis pathways.

Detailed Experimental Protocol (Green Route)

This protocol is designed to be self-validating. The color changes described serve as visual checkpoints for reaction progress.

Step 1: Phase-Transfer Catalyzed SNAr

Objective: Synthesis of 4-(benzyloxy)-3-nitropyridine. Principle: Using a quaternary ammonium salt (TBAB) to transport hydroxide/carbonate ions into the organic phase, activating the benzyl alcohol without requiring anhydrous conditions or hazardous hydrides.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol) and Toluene (100 mL).

  • Reagent Addition: Add Benzyl alcohol (7.5 g, 69.4 mmol, 1.1 equiv) and Tetrabutylammonium bromide (TBAB) (1.0 g, 3.1 mmol, 0.05 equiv).

  • Base Activation: Add an aqueous solution of Potassium Carbonate (17.4 g, 126 mmol, 2.0 equiv dissolved in 30 mL water).

  • Reaction: Heat the biphasic mixture to 85°C with vigorous stirring (essential for PTC).

    • Visual Check: The organic layer will transition from pale yellow to deep orange/red as the substitution proceeds.

  • Monitoring: Monitor by TLC (30% EtOAc/Hexane) or HPLC. Conversion is typically >98% within 4–6 hours.

  • Work-up: Cool to room temperature. Separate the layers. Wash the organic (Toluene) layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Concentrate the toluene layer under reduced pressure. The residue can be recrystallized from Ethanol/Heptane to yield yellow needles.

    • Expected Yield: 12.5 g (86%).

Step 2: Catalytic Hydrogenation

Objective: Reduction to 4-(benzyloxy)pyridin-3-amine. Principle: Heterogeneous catalysis allows for clean reduction at ambient temperature, avoiding metal leaching and acidic waste.

  • Setup: Dissolve the intermediate 4-(benzyloxy)-3-nitropyridine (10.0 g, 43.4 mmol) in Ethanol (100 mL) in a hydrogenation flask (or Parr shaker bottle).

  • Catalyst: Under a nitrogen blanket, carefully add 5% Pd/C (50 wt% water wet, 1.0 g).

    • Safety Note: Pd/C is pyrophoric when dry. Always keep wet and under inert gas.

  • Reduction: Purge the vessel with Hydrogen gas (x3). Maintain a hydrogen atmosphere (balloon pressure or 1-2 bar) at Room Temperature. Stir for 4–6 hours.

    • Visual Check: The bright yellow color of the nitro compound will fade to a colorless or pale beige solution.

  • Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with Ethanol (20 mL).

    • Green Tip: The Pd/C catalyst can often be recycled for subsequent runs.

  • Isolation: Concentrate the filtrate under vacuum to obtain the crude amine.

  • Purification: If necessary, recrystallize from EtOAc/Hexanes.

    • Final Appearance: Off-white to pale brown solid.

    • Expected Yield: 7.8 g (90% for this step).

Mechanism & Causality

Why PTC over NaH?

In the traditional method, Sodium Hydride (NaH) acts as a strong base to deprotonate benzyl alcohol. However, NaH is extremely moisture-sensitive and requires dry DMF, a solvent difficult to remove (high boiling point) and toxic. In the Green Route , TBAB acts as a phase transfer catalyst. It forms an ion pair with the phenoxide/alkoxide generated at the interface by K₂CO₃. This lipophilic ion pair migrates into the toluene layer, reacting with the chloropyridine. This allows the use of water as a co-solvent and eliminates the need for anhydrous conditions.

Why Hydrogenation over Iron/Acid?

Iron reduction (Bechamp) operates via electron transfer from the metal surface in acidic media. This produces stoichiometric amounts of iron oxide sludge, which traps product and requires extensive washing (high solvent use). Catalytic Hydrogenation activates molecular hydrogen on the Palladium surface. The only byproduct is water (from the oxygen atoms of the nitro group). This drastically reduces the "E-factor" (waste generated per kg of product).

References

  • Pfizer Green Chemistry Guide. "Solvent Selection Guide." Green Chemistry, 2008. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism. Master Organic Chemistry, 2018. [Link]

  • Catalytic Hydrogenation of Nitroarenes. Organic Chemistry Portal. [Link]

  • Synthesis of 4-(benzyloxy)pyridin-3-amine analogs. National Institutes of Health (NIH), 2022. [Link]

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 4-(Benzyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 4-(Benzyloxy)pyridin-3-amine down the drain.

This compound is a pyridine derivative with significant aquatic toxicity and potential neurotoxic properties typical of aminopyridines. It requires strict segregation from oxidative waste streams to prevent the formation of unstable N-oxides or exothermic runaway reactions.

Immediate Action Plan:

  • Segregate: Classify as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

  • Label: Clearly mark as "Toxic" and "Irritant."

  • Destruction: The only acceptable final disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of 4-(Benzyloxy)pyridin-3-amine is a prerequisite for safe disposal. As a senior scientist, I treat this intermediate as a potent sensitizer and aquatic toxin based on Structure-Activity Relationships (SAR) with 4-aminopyridine.

Physicochemical & Hazard Data[1][2][3]
ParameterSpecificationOperational Implication
Chemical Name 4-(Benzyloxy)pyridin-3-aminePrimary ID for waste manifests.
CAS Number 1040314-69-9Use for inventory tracking.
Molecular Formula C₁₂H₁₂N₂OHigh carbon/nitrogen content favors incineration.
Functional Groups Pyridine (Basic), Primary Amine, EtherIncompatible with strong oxidizers and acids.
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)PPE: Nitrile gloves, safety glasses, fume hood required.
RCRA Status Not P-listed or U-listed specifically.Treat as Characteristic Hazardous Waste (Toxic/Ignitable).

Pre-Disposal Stabilization & Segregation

Before moving waste to the Satellite Accumulation Area (SAA), you must stabilize the material. The amine functionality at position 3 makes this compound a base; it will react exothermically with acids.

A. Solid Waste (Pure Compound/Powder)
  • Containment: Double-bag in polyethylene (PE) bags or place in a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Must include the full chemical name. Do not use abbreviations like "4-BPA."

  • Contamination: Any spatula, weigh boat, or paper towel contacting the powder is now Hazardous Debris . Do not throw in regular trash.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Segregate into Halogenated Waste .

    • If dissolved in MeOH/EtOAc/DMF : Segregate into Non-Halogenated Waste .

  • pH Check: Ensure the waste stream is not strongly acidic. If mixing with a large acidic waste drum, neutralize the amine solution first to prevent heat generation.

  • Oxidizer Ban: NEVER mix with nitric acid, perchlorates, or hydrogen peroxide. Pyridine amines can form N-oxides which may be unstable or explosive when concentrated.

Disposal Workflow Logic

The following diagram outlines the decision matrix for disposing of 4-(Benzyloxy)pyridin-3-amine. This workflow ensures compliance with EPA regulations and minimizes safety risks.

DisposalWorkflow Start Waste Generation: 4-(Benzyloxy)pyridin-3-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid ContainerSolid Place in HDPE Jar or Double-Bag (Polyethylene) Solid->ContainerSolid LabelSolid Label: 'Toxic Solid Organic Waste' (Must list Chemical Name) ContainerSolid->LabelSolid SAA Transfer to Satellite Accumulation Area (SAA) LabelSolid->SAA SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No Halogens pHCheck CRITICAL: Check pH Compatibility (Avoid Strong Acids/Oxidizers) Halo->pHCheck NonHalo->pHCheck pHCheck->SAA Compatible Manifest Waste Manifest Preparation (Profile as Pyridine Derivative) SAA->Manifest Incineration FINAL DISPOSAL: High-Temp Incineration Manifest->Incineration

Figure 1: Decision matrix for the segregation and disposal of aminopyridine derivatives. Note the critical pH check for liquid waste streams.

Regulatory Framework (RCRA & EPA)[4][5]

While 4-(Benzyloxy)pyridin-3-amine is not explicitly listed on the RCRA "P" (Acutely Toxic) or "U" (Toxic) lists, it must be managed under the "Cradle-to-Grave" liability principle.

  • Waste Determination (40 CFR § 262.11):

    • Generators must determine if waste is hazardous.[1] Due to the pyridine ring, this compound should be treated as D038 (Pyridine) if TCLP testing is not performed, or simply managed as hazardous waste based on generator knowledge of toxicity.

  • Satellite Accumulation:

    • Store waste in the laboratory (SAA) in a closed container.

    • Container must be compatible with the waste (Glass or HDPE is suitable).

    • Must be removed to the Central Accumulation Area (CAA) within 3 days of filling the container.

Emergency Contingencies

Accidental Spillage Protocol

If 4-(Benzyloxy)pyridin-3-amine is spilled in the lab:

  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (if powder is aerosolized).

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad. Do not use paper towels alone for large liquid spills if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild dilute acid (e.g., 1% Acetic Acid) to solubilize and remove amine residues, followed by a soap and water wash.

  • Disposal: All cleanup materials must be disposed of as hazardous chemical waste (Solid Debris).

References

  • Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: 4-(Benzyloxy)pyridin-3-amine. MilliporeSigma.[2][3]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations.[4][1][5]

  • PubChem. (n.d.). Compound Summary: Aminopyridine Derivatives. National Library of Medicine.

  • Fisher Scientific. (2025). Chemical Resistance Guide & Compatibility.

  • Princeton University EHS. (n.d.). Chemical Incompatibility Chart.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.